G-479
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H15FIN5O4 |
|---|---|
Poids moléculaire |
487.22 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropoxy)-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26) |
Clé InChI |
OKOKEHVACWMOFN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
G-479: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of G-479, a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making MEK an attractive target for therapeutic intervention.
Core Mechanism of Action: Allosteric Inhibition of MEK
This compound exerts its anti-cancer effects through a precise mechanism of action targeting the mitogen-activated protein kinase kinase (MEK). Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound is an allosteric inhibitor. It binds to a distinct pocket adjacent to the ATP-binding site on the MEK protein.[1][2]
This allosteric binding induces a conformational change in the MEK protein, stabilizing the activation loop in an inactive state. This prevents the upstream kinase, BRAF, from phosphorylating and activating MEK.[1][2] Consequently, the downstream signaling cascade is blocked, leading to the inhibition of ERK phosphorylation. The inhibition of the RAS/RAF/MEK/ERK pathway ultimately results in decreased cell proliferation, survival, and tumor growth.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Cellular Potency of this compound [1]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Carcinoma | 0.049 |
| A375 | Malignant Melanoma | 0.004 |
Table 2: Off-Target Activity of this compound [1]
| Target | IC50 (μM) |
| hERG Channel | 14 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Detailed Experimental Protocols
While the precise, detailed experimental protocols for this compound from the primary literature are not publicly available, this section provides representative methodologies for the key assays used to characterize MEK inhibitors like this compound. These protocols are intended to serve as a guide for researchers in the field.
MEK1/2 Biochemical Assay (Kinase Inhibition Assay)
Objective: To determine the in vitro inhibitory activity of this compound against purified MEK1 and MEK2 enzymes.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate (e.g., inactive ERK2) by the MEK1 or MEK2 enzyme. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method (e.g., ELISA, Western blot) or a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 protein (substrate)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Detection reagents (e.g., anti-phospho-ERK antibody, secondary antibody conjugated to HRP, chemiluminescent substrate, or a commercial kinase assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a microplate, add the MEK1 or MEK2 enzyme, the inactive ERK2 substrate, and the this compound dilutions (or vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated ERK2 using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Cell Viability Assay)
Objective: To assess the cytostatic or cytotoxic effect of this compound on cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with this compound. Common methods include colorimetric assays (e.g., MTS, MTT), fluorometric assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®) that quantify metabolic activity or ATP content as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, A375)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (or vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT-116)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like p-ERK levels).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound is a potent allosteric MEK inhibitor that effectively targets the RAS/RAF/MEK/ERK signaling pathway, a key driver of tumorigenesis. The available preclinical data demonstrates its significant anti-proliferative activity in cancer cell lines harboring mutations that activate this pathway. The representative experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel MEK inhibitors. Further studies are warranted to fully elucidate its therapeutic potential in various cancer types.
References
G-479: A Potent and Selective MEK Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G-479 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of a significant portion of human cancers. This compound, a novel 6,5 heterobicyclic compound, has demonstrated significant inhibitory activity against MEK1/2, leading to the suppression of tumor cell growth. This document provides a comprehensive overview of the chemical structure, biological activity, and the underlying signaling pathway of this compound, intended to serve as a technical resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is identified by the CAS number 1168092-22-5. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C16H15FIN5O4 |
| Molecular Weight | 487.22 g/mol |
| CAS Number | 1168092-22-5 |
Chemical Structure:
Caption: 2D chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound was first described in a 2014 publication by Robarge et al. in Bioorganic & Medicinal Chemistry Letters. While the publicly available abstracts of this key paper describe the structure-based design and discovery of this compound, a detailed, step-by-step experimental protocol for its synthesis is not available in the public domain at the time of this writing. The synthesis is based on the creation of an imidazo[1,5-a]pyrazine (B1201761) core structure. Researchers seeking to replicate the synthesis of this compound are directed to the primary literature for potential access to the full experimental details.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound functions as an allosteric inhibitor of MEK1 and MEK2.[1] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.
This compound binds to a specific allosteric pocket on the MEK enzyme, distinct from the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation by the upstream kinase RAF. Consequently, MEK is unable to phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation halts the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated MAPK pathway.
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Biological Activity and Preclinical Data
This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical studies. The available data on its biological activity are summarized below.
In Vitro Efficacy
This compound has shown potent inhibition of cell proliferation in human cancer cell lines that harbor mutations in the BRAF gene, which leads to a constitutively active MAPK pathway.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colorectal Carcinoma | 0.049 |
| A375 | Malignant Melanoma | 0.004 |
Data sourced from ChemicalBook.[1]
hERG Channel Inhibition
An important aspect of preclinical drug development is the assessment of off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. This compound has been evaluated for its hERG inhibitory potential.
| Target | IC50 (μM) |
| hERG Channel | 14 |
Data sourced from ChemicalBook.[1]
Pharmacokinetics
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This compound has been reported to exhibit good metabolic stability in liver microsomes and favorable pharmacokinetic characteristics in rat models.[1] However, specific quantitative data from these studies are not publicly available.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a generalized workflow for evaluating a MEK inhibitor like this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising MEK inhibitor with potent activity against cancer cells driven by a dysregulated RAS/RAF/MEK/ERK pathway. Its favorable preclinical profile, including high potency and good metabolic stability, makes it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a foundational understanding of this compound for researchers in the field. For detailed experimental procedures, the primary scientific literature should be consulted.
References
The Discovery and Development of Ganitumab (AMG 479): A Technical Guide to a Novel IGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganitumab (formerly AMG 479) is a fully human monoclonal antibody that acts as a potent and specific inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). This document provides a comprehensive technical overview of the discovery and development of Ganitumab, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its characterization. Through its high-affinity binding to IGF-1R, Ganitumab effectively blocks ligand binding, leading to the disruption of critical downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are pivotal in cancer cell proliferation and survival. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes and workflows to support further research and development in the field of targeted cancer therapy.
Introduction
The Insulin-like Growth Factor (IGF) signaling axis, and particularly the IGF-1 receptor (IGF-1R), has long been implicated in the pathogenesis of a wide array of human cancers. The binding of its ligands, IGF-1 and IGF-2, to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation and the activation of downstream intracellular signaling cascades that promote cell growth, proliferation, and survival, while inhibiting apoptosis. Given its central role in tumorigenesis, IGF-1R has emerged as a promising target for therapeutic intervention. Ganitumab was developed as a specific antagonist of IGF-1R, aiming to abrogate its pro-tumorigenic functions.
Mechanism of Action
Ganitumab is a recombinant human monoclonal antibody that binds with high affinity to the extracellular domain of IGF-1R. This binding sterically hinders the interaction of IGF-1 and IGF-2 with the receptor, thereby preventing its activation. The inhibition of IGF-1R autophosphorylation subsequently blocks the downstream signaling through two major pathways:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
The MAPK (p42/p44) Pathway: This pathway is primarily involved in cell growth and division.
By disrupting these signaling cascades, Ganitumab induces cell cycle arrest and, in some cases, apoptosis, leading to an overall inhibition of tumor growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Ganitumab.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 0.22 nM | Murine IGF-1R | [2][3] |
| IC50 (IGF-1 Induced Phosphorylation) | < 0.6 nmol/L | In vitro | [4] |
| Concentration for Cell Proliferation Inhibition | 0.02-200 nmol/L | ECC-1/PRAB72, RL-95-2 | [1] |
| Mean Proliferation Inhibition (72-120h) | 21% (ECC-1/PRAB72) | Endometrial Cancer | [1] |
| Mean Proliferation Inhibition (72-120h) | 31% (RL-95-2) | Endometrial Cancer | [1] |
Table 2: Clinical Pharmacokinetics (Phase I)
| Parameter | Value | Patient Population | Reference |
| Dosing Regimen | 6, 12, 20 mg/kg IV Q2W | Advanced Solid Tumors | [4][5] |
| Mean Systemic Clearance | 8.6 - 15.3 mL/kg/d | Advanced Solid Tumors | [4] |
| Mean Elimination Half-life | 7 - 11 days | Advanced Solid Tumors | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of Ganitumab are provided below.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of Ganitumab on the proliferation of cancer cell lines.
-
Cell Plating: Seed endometrial cancer cell lines (e.g., ECC-1/PRAB72, RL-95-2) in 96-well plates at a density of 8 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Ganitumab (0.02-200 nmol/L) in a serum-stripped medium. For combination experiments, pre-treat with Ganitumab for 6 hours before adding IGF-1.
-
Incubation: Incubate the plates for 48, 72, 96, and 120 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
IGF-1R Kinase Activity Assay (ELISA)
This assay quantifies the inhibition of IGF-1R autophosphorylation by Ganitumab.
-
Cell Culture and Starvation: Culture endometrial cancer cells in 6-well plates for 24 hours, followed by overnight starvation.
-
Treatment: Treat the cells with varying concentrations of Ganitumab for 60 minutes. In some experiments, stimulate the cells with IGF-1 (e.g., 3.7 nmol/L) for 15 minutes with or without Ganitumab pre-treatment.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated IGF-1R (e.g., PathScan® Phospho-IGF-1-R β (Tyr1131)). Add the cell lysates to the antibody-coated wells.
-
Detection: Add a detection antibody, followed by a substrate, and measure the resulting signal, which is proportional to the amount of phosphorylated IGF-1R.[1]
Western Blot Analysis
This technique is used to detect the phosphorylation status of key proteins in the IGF-1R signaling pathway.
-
Cell Plating and Treatment: Plate cells (e.g., RL-95-2, ECC-1/PRAB72) at 2.5 x 10⁵ cells/well in 6-well plates for 24 hours. Treat with Ganitumab, IGF-1, or a combination at various time points.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk. Incubate with primary antibodies against phospho-IGF-1-R, total IGF-1-R, phospho-Akt, total Akt, phospho-p44/42 MAPK, and total p44/42 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a peroxidase-conjugated secondary antibody for 1 hour. Detect antibody binding using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Digitize the Western blot films and quantify the band intensities using a densitometer.[1]
Cell Cycle Analysis (Flow Cytometry)
This method assesses the effect of Ganitumab on cell cycle distribution.
-
Cell Preparation and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) while vortexing. The fixation step permeabilizes the cells.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Ganitumab's Mechanism of Action.
References
- 1. AMG 479, a Novel IGF-1-R Antibody, Inhibits Endometrial Cancer Cell Proliferation Through Disruption of the PI3K/Akt and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ganitumab | IGF-1R | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
G-479 (Ganitumab/AMG 479): A Technical Guide on its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-479, identified as ganitumab (formerly AMG 479), is a fully human monoclonal antibody that acts as a potent and specific inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By targeting IGF-1R, ganitumab effectively blocks the binding of its ligands, IGF-1 and IGF-2, thereby disrupting downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies of ganitumab.
Introduction to Ganitumab (AMG 479)
Ganitumab is a recombinant human monoclonal antibody of the IgG1 subclass developed for the treatment of various cancers.[1] Its primary molecular target is the IGF-1R, a transmembrane tyrosine kinase receptor that plays a pivotal role in normal physiology and is frequently overexpressed in a multitude of human cancers.[2] The activation of IGF-1R by its ligands, IGF-1 and IGF-2, initiates a signaling cascade that predominantly involves the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is integral to cell growth, proliferation, and the suppression of apoptosis.[1][2] Ganitumab's mechanism of action is centered on its ability to competitively inhibit the binding of IGF-1 and IGF-2 to IGF-1R, leading to the downregulation of this critical survival pathway in cancer cells.[1]
Molecular Target: Insulin-like Growth Factor 1 Receptor (IGF-1R)
The insulin-like growth factor 1 receptor (IGF-1R) is a heterotetrameric protein composed of two alpha and two beta subunits linked by disulfide bonds. It is a member of the insulin (B600854) receptor family and possesses intrinsic tyrosine kinase activity.[1] Upon ligand binding, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular tyrosine kinase domains. This autophosphorylation creates docking sites for various substrate proteins, most notably the insulin receptor substrate (IRS) proteins, which in turn activate downstream signaling cascades. The IGF-1R signaling pathway is a key regulator of cellular growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many malignancies.[1][2]
Biological Activity and Mechanism of Action
Ganitumab exerts its anti-tumor activity through a multi-faceted mechanism:
-
Inhibition of Ligand Binding: Ganitumab binds to the L2 domain of IGF-1R, sterically hindering the high-affinity binding of both IGF-1 and IGF-2.[3] This blockade prevents the activation of the receptor's tyrosine kinase.
-
Downregulation of Downstream Signaling: By preventing IGF-1R activation, ganitumab inhibits the phosphorylation of downstream signaling molecules, most notably Akt.[2] The PI3K/Akt pathway is a central hub for signals that promote cell survival and proliferation.
-
Induction of Apoptosis and Inhibition of Proliferation: The suppression of the PI3K/Akt pathway by ganitumab can lead to the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression in tumor cells.[1][4]
-
Receptor Internalization and Degradation: Treatment with ganitumab can also lead to the internalization and subsequent degradation of the IGF-1R, further reducing the cell's capacity to respond to IGF signaling.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of ganitumab.
Table 1: Binding Affinity and Inhibitory Potency of Ganitumab
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (KD) | 0.22 nM | Murine | Biacore Equilibrium Method | [2] |
| 0.33 nM | Human | Biacore Equilibrium Method | [6] | |
| Ligand Inhibition (Ki) | ||||
| IGF-1 Binding | 1.9 ± 0.04 nM | Murine | ORIGEN Binding Assay | [2] |
| IGF-2 Binding | 1.2 ± 0.19 nM | Murine | ORIGEN Binding Assay | [2] |
| Inhibitory Concentration (IC50) | ||||
| IGF-1R Inhibition | 0.6 to 2.5 nmol/L | Human | Not Specified | [7] |
| IGF-1 Binding Inhibition | 0.5 nmol/L | Human | Not Specified | [8] |
| IGF-2 Binding Inhibition | 0.6 nmol/L | Human | Not Specified | [8] |
Signaling Pathway
The diagram below illustrates the IGF-1R signaling pathway and the point of intervention by ganitumab.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitope-Specific Mechanisms of IGF1R Inhibition by Ganitumab | PLOS One [journals.plos.org]
- 4. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. alstembio.com [alstembio.com]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of G-479: Information Not Available
An extensive search for the pharmacological profile of a compound designated "G-479" has yielded no specific information. Publicly available scientific literature and databases do not contain data for a substance with this identifier. Therefore, a detailed technical guide on its core pharmacological properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
For a comprehensive pharmacological profile, as requested, the following information would be essential:
Quantitative Data Summary
A complete profile would necessitate quantitative data on the compound's affinity, potency, and efficacy at its molecular target(s), as well as its pharmacokinetic properties. This would typically be presented in tabular format for clarity and comparison.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Target(s) | Assay Type |
|---|---|---|---|
| Binding Affinity | |||
| Ki (nM) | Data not available | Data not available | Data not available |
| Kd (nM) | Data not available | Data not available | Data not available |
| Potency | |||
| IC50 (nM) | Data not available | Data not available | Data not available |
| EC50 (nM) | Data not available | Data not available | Data not available |
| Efficacy | |||
| Emax (%) | Data not available | Data not available | Data not available |
| Intrinsic Activity | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration |
|---|---|---|---|
| Absorption | |||
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Distribution | |||
| Vd (L/kg) | Data not available | Data not available | Data not available |
| Protein Binding (%) | Data not available | Data not available | Data not available |
| Metabolism | |||
| Major Metabolites | Data not available | Data not available | Data not available |
| Primary CYP Enzymes | Data not available | Data not available | Data not available |
| Excretion | |||
| Half-life (t1/2) (h) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments would be crucial for reproducibility and critical evaluation by researchers.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki or Kd) of this compound for its target receptor(s).
-
Methodology: A detailed protocol would describe the source of the receptor (e.g., cell line, tissue homogenate), the specific radioligand used, incubation conditions (temperature, time), the method for separating bound from free radioligand, and the technique for quantifying radioactivity.
2. Functional Assay (e.g., cAMP Assay, Calcium Flux Assay):
-
Objective: To measure the functional consequence of this compound binding to its target, determining its potency (EC50) and efficacy (Emax).
-
Methodology: The protocol would specify the cell line expressing the target, the stimulus used, the method for detecting the second messenger (e.g., HTRF, fluorescence), and the concentration range of this compound tested.
3. In Vivo Pharmacokinetic Study:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
-
Methodology: This would include details on the animal species, dosing regimen (route and amount), blood sampling schedule, analytical method for quantifying this compound and its metabolites in plasma and other tissues, and the software used for pharmacokinetic modeling.
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the mechanism of action and experimental design.
Caption: A generalized diagram of a potential G-protein coupled receptor signaling pathway that could be modulated by a compound like this compound.
Caption: A simplified workflow illustrating the progression of in vitro pharmacological testing for a novel compound.
Should information on a compound designated "this compound" become available in the future, a comprehensive technical guide adhering to the specified requirements could be generated.
G-479: A Technical Guide to a Novel MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-479 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) and the hERG channel. Developed through structure-based drug design, this imidazo[1,5-a] pyrazine (B50134) derivative demonstrates significant anti-proliferative activity in cancer cell lines and exhibits favorable metabolic stability and pharmacokinetic properties in preclinical models. This technical guide provides a comprehensive overview of the this compound MEK inhibition pathway, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.
Introduction to MEK Inhibition and this compound
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention. MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, phosphorylating and activating the downstream effector ERK1/2. Inhibition of MEK represents a key strategy to block aberrant signaling and impede tumor growth.
This compound is a novel, potent inhibitor targeting MEK. Its development was guided by structure-based design to optimize its interaction with the MEK protein. In addition to its primary target, this compound has been shown to inhibit the human ether-à-go-go-related gene (hERG) channel, a factor to consider in its safety profile.
Mechanism of Action
This compound functions as an allosteric inhibitor of MEK1/2. It binds to a pocket adjacent to the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HCT-116 (Human Colon Carcinoma) | IC50 | 0.049 µM | [1] |
| Cell Proliferation | A375 (Human Malignant Melanoma) | IC50 | 0.004 µM | [1] |
| Ion Channel Inhibition | hERG Channel | IC50 | 14 µM | [1] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the IC50 value of this compound for inhibiting the proliferation of HCT-116 and A375 cells.
Materials:
-
HCT-116 and A375 cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HCT-116 or A375 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This is the gold-standard method for assessing the potential of a compound to block the hERG potassium channel.
Objective: To determine the IC50 value of this compound for inhibition of the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal patch-clamp solutions
-
This compound (stock solution in DMSO)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to 60-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the micropipette and a single cell. Apply a brief suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing pulse to -50 mV to elicit the characteristic tail current.
-
Compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of this compound. Allow the current to reach a steady-state at each concentration.
-
Data Acquisition: Record the hERG tail current at each concentration of this compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control current (before compound application). Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetic properties of a small molecule inhibitor in rats.
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulated for oral (p.o.) and intravenous (i.v.) administration
-
Dosing gavage needles and syringes
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Catheterization: Acclimate rats to the housing conditions for at least one week. For serial blood sampling, surgically implant a catheter into the jugular vein and allow the animals to recover.
-
Dosing: Divide the rats into two groups for oral and intravenous administration.
-
Oral (p.o.): Administer a single dose of the this compound formulation via oral gavage.
-
Intravenous (i.v.): Administer a single bolus dose of the this compound formulation through the tail vein or a catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (calculated by comparing AUCp.o. to AUCi.v.)
-
Visualizations
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: A step-by-step workflow for the MTT cell proliferation assay.
Logical Relationship: this compound Target Profile
Caption: Relationship between this compound and its primary and off-target inhibitory activities.
Conclusion
This compound is a well-characterized MEK inhibitor with potent anti-proliferative effects in cancer cells. Its development through structure-based design has yielded a compound with favorable preclinical properties. This technical guide provides researchers and drug developers with the essential information on its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further investigation and potential clinical development of this compound and related MEK inhibitors. The off-target activity on the hERG channel is a critical aspect to be considered in future safety and toxicology studies.
References
G-479 (Ganitumab): An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for G-479, an investigational monoclonal antibody also known as ganitumab (AMG 479). The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction
This compound (Ganitumab) is a recombinant human monoclonal antibody that targets the human type 1 insulin-like growth factor receptor (IGF1R). By binding to IGF1R, ganitumab inhibits the interaction of the receptor with its ligands, IGF-1 and IGF-2, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Solubility Data
Ganitumab is supplied as a liquid formulation, indicating its solubility in aqueous solutions. The following table summarizes the available quantitative data on its solubility.
| Parameter | Value | Solvent/Formulation | Source |
| Concentration | 1.86 mg/mL | 100 mM Proline, 20 mM Arginine, pH 5.0 | [1] |
| Concentration | 1.0 mg/mL | 0.01M PBS, pH 7.4 | [2] |
Experimental Protocol for Solubility Determination:
While specific protocols for determining the solubility of ganitumab are not publicly available, a general approach for monoclonal antibodies would involve the following steps:
-
Preparation of Solvent Systems: A range of aqueous buffers with varying pH (e.g., from acidic to basic) and ionic strengths would be prepared. Other relevant solvents could include those containing excipients planned for formulation.
-
Equilibration: An excess amount of ganitumab would be added to each solvent system. The mixtures would then be gently agitated at a controlled temperature until equilibrium is reached.
-
Separation of Undissolved Protein: The saturated solutions would be centrifuged or filtered to remove any undissolved antibody.
-
Quantification: The concentration of ganitumab in the supernatant or filtrate would be determined using a validated analytical method, such as UV-Vis spectroscopy (measuring absorbance at 280 nm) or high-performance liquid chromatography (HPLC).
A workflow for a typical solubility study is depicted below.
Experimental Workflow for Solubility Determination
Stability Data
The stability of ganitumab is crucial for its therapeutic efficacy and safety. Available data from product information sheets for research-grade material provide insights into its stability under various storage conditions.
| Storage Condition | Duration | Stability | Source |
| -80°C | 2 years | Stable | [1] |
| -20°C to -80°C | 1 year | Stable | [2][3] |
| 2-8°C (undiluted) | 1 week | Stable | [2] |
| Freeze-thaw cycles | Multiple | Avoid | [1][2][3] |
Experimental Protocols for Stability Assessment:
Detailed experimental protocols for the stability testing of ganitumab are not publicly disclosed. However, a standard approach for monoclonal antibodies would involve forced degradation studies and long-term stability testing under ICH guidelines.
Forced Degradation Studies:
Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods. These studies typically involve exposing the antibody to harsh conditions, such as:
-
Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 50°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide.
-
pH Stress: Exposure to acidic and basic conditions.
-
Mechanical Stress: Agitation or shearing forces.
Long-Term Stability Testing:
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product. Samples are stored at the specified temperature and humidity, and tested at predetermined time points for various quality attributes.
Analytical Methods for Stability Assessment:
A suite of analytical techniques is employed to monitor the stability of monoclonal antibodies like ganitumab. These methods can detect changes in the antibody's structure, purity, and potency.
| Analytical Method | Purpose |
| Size Exclusion Chromatography (SEC-HPLC) | To detect and quantify aggregates and fragments. |
| Ion-Exchange Chromatography (IEX-HPLC) | To assess charge heterogeneity and modifications like deamidation. |
| Reversed-Phase HPLC (RP-HPLC) | To detect chemical modifications and impurities. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess purity and integrity under reducing and non-reducing conditions. |
| Capillary Isoelectric Focusing (cIEF) | To determine the isoelectric point and charge variants. |
| Potency Assays (e.g., ELISA, cell-based assays) | To measure the biological activity of the antibody. |
Signaling Pathway
Ganitumab exerts its therapeutic effect by inhibiting the IGF-1R signaling pathway. Upon binding of its ligands (IGF-1 and IGF-2), IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/Erk (MAPK) pathway. These pathways are crucial for cell proliferation, survival, and differentiation. Ganitumab blocks the initial step of this cascade by preventing ligand binding to IGF-1R.
The diagram below illustrates the IGF-1R signaling pathway and the point of inhibition by ganitumab.
IGF-1R Signaling Pathway and Inhibition by Ganitumab
Conclusion
This technical guide summarizes the currently available public information on the solubility and stability of this compound (ganitumab). It is formulated as a soluble liquid and exhibits stability under recommended storage conditions. As an investigational drug, detailed quantitative stability data and specific experimental protocols are limited in the public domain. The provided information on its mechanism of action and the associated signaling pathway can guide further research and development efforts. For detailed and specific applications, it is recommended to consult the product-specific documentation provided by the supplier.
References
In Vitro Profile of Ganitumab (G-479): A Technical Overview of Preclinical Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganitumab (formerly AMG 479, here referred to as G-479) is a fully human monoclonal antibody that acts as a potent and specific inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation has been implicated in the pathogenesis of numerous cancers.[1] This technical guide provides a comprehensive summary of the in vitro cellular studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Targeting the IGF-1R Signaling Cascade
This compound exerts its anti-tumor effects by binding to IGF-1R and blocking the binding of its ligands, IGF-1 and IGF-2.[1][2] This action inhibits the activation of IGF-1R homodimers and IGF-1R/Insulin Receptor (INSR) hybrid receptors, subsequently disrupting downstream signaling through the PI3K/Akt and MAPK pathways.[3] The abrogation of these pathways leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3]
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibition of Cell Proliferation in Ovarian Cancer Cell Lines
| Cell Line | Histology | This compound Concentration (µg/mL) | Growth Inhibition (%) |
| KK | Clear Cell | 100 | 45 |
| OVCAR-5 | Adenocarcinoma | 100 | 42 |
| OV-90 | Serous Adenocarcinoma | 100 | 38 |
| OVCAR-3 | Adenocarcinoma | 100 | 35 |
| TOV-21G | Clear Cell Carcinoma | 100 | 15 |
| COLO704 | Adenocarcinoma | 100 | No significant inhibition |
| (Data sourced from a study on a panel of 23 ovarian cancer cell lines) |
Table 2: Effects of this compound on Endometrial Cancer Cell Lines
| Cell Line | Parameter | Treatment | Result |
| ECC-1/PRAB72 | Cell Proliferation | This compound (0.02-200 nmol/L) | Inhibition of proliferation at 72-120 hours |
| RL-95-2 | Cell Proliferation | This compound (0.02-200 nmol/L) | Inhibition of proliferation at 72-120 hours |
| ECC-1/PRAB72 | IGF-1 Induced Growth | Pre-treatment with this compound | Blocked IGF-1-induced growth |
| RL-95-2 | IGF-1 Induced Growth | Pre-treatment with this compound | Blocked IGF-1-induced growth |
| ECC-1/PRAB72 | Cell Cycle | This compound | G1 arrest |
| RL-95-2 | Cell Cycle | This compound | G2 arrest |
Table 3: Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Parameter | Effect |
| BxPC-3 | Basal IGF-IR Activity | >80% inhibition |
| MiaPaCa2 | Basal IGF-IR Activity | >80% inhibition |
| BxPC-3 | Apoptosis | Pro-apoptotic |
| MiaPaCa2 | Mitogenesis | Anti-mitogenic |
| (Data from in vivo xenograft models reflecting cellular mechanisms)[3] |
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Cell Viability and Proliferation Assay (MTT/XTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A dilution series of this compound (and control antibody) is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing the various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Color Development: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell surface integrity.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the pro-apoptotic effect of this compound.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IGF-1R, Akt, MAPK).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.
Conclusion
The in vitro data strongly support the mechanism of action of Ganitumab (this compound) as a specific inhibitor of the IGF-1R signaling pathway. Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines underscores its potential as a therapeutic agent. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on IGF-1R-targeted therapies. Further investigations are warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment.[4]
References
- 1. Ganitumab Overveiw - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 479, a fully human anti-insulin-like growth factor receptor type I monoclonal antibody, inhibits the growth and survival of pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ganitumab (AMG 479) in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganitumab (formerly AMG 479) is a fully human monoclonal antibody that acts as a potent and specific inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[1][4] Its dysregulation has been implicated in the pathogenesis and progression of numerous cancers, making it a key target for therapeutic intervention.[2][3][4] Ganitumab exerts its anti-tumor effects by binding to IGF-1R, thereby blocking the binding of its ligands, IGF-1 and IGF-2. This action inhibits the downstream activation of key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can lead to decreased tumor cell proliferation and increased apoptosis (programmed cell death).[1][2][3][4]
These application notes provide an overview of the in vitro cell-based assays used to characterize the activity of Ganitumab. Detailed protocols for cell proliferation, apoptosis, and colony formation assays are provided, along with representative data and visualizations of the targeted signaling pathway and experimental workflows.
Mechanism of Action: IGF-1R Signaling Pathway
Ganitumab functions by disrupting the signaling cascade initiated by the binding of IGF-1 and IGF-2 to the IGF-1R. Upon ligand binding, the receptor undergoes autophosphorylation, creating docking sites for intracellular signaling molecules such as Insulin Receptor Substrate (IRS) and Shc. This leads to the activation of two major downstream pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][4]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation and differentiation.[3]
By inhibiting IGF-1R, Ganitumab effectively dampens these pro-survival and proliferative signals in cancer cells.
Caption: IGF-1R signaling pathway and the inhibitory action of Ganitumab.
Data Presentation
The following tables summarize quantitative data from in vitro studies of Ganitumab on various cancer cell lines.
Table 1: Inhibition of Ligand Binding and Receptor Activation by Ganitumab
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (KD) | 0.22 nM | Murine IGF-1R | [5][6] |
| 0.33 nmol/L | Human IGF-1R | [7] | |
| IGF-1 Binding Inhibition (IC50) | < 0.6 nmol/L | Pancreatic Carcinoma Cells | [7] |
| IGF-2 Binding Inhibition (IC50) | < 0.6 nmol/L | Pancreatic Carcinoma Cells | [7] |
Table 2: In Vitro Efficacy of Ganitumab in Cancer Cell Lines
| Assay Type | Cell Line | Ganitumab Concentration | Observed Effect | Reference |
| Cell Proliferation | Ovarian Cancer (OV-90) | 1 mg | 50% inhibition of basal AKT phosphorylation | [8] |
| Apoptosis | Melanoma (sensitive lines) | 100 µg/ml | 10% increase in apoptosis after 72 hrs | [9] |
| Colony Formation | Melanoma (sensitive lines) | Not specified | Significant reduction in colony formation | [9] |
| Cell Viability | Pancreatic Carcinoma (BxPC-3) | Not specified | Pro-apoptotic effect | [10] |
| Cell Viability | Pancreatic Carcinoma (MiaPaCa2) | Not specified | Anti-mitogenic effect | [10] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of Ganitumab.
Cell Proliferation Assay (Anchorage-Dependent Growth)
This protocol is designed to measure the effect of Ganitumab on the proliferation of adherent cancer cells over time.
Caption: Experimental workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., OV-90 ovarian cancer cells) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight in complete culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Ganitumab or a control human IgG1 antibody.
-
Incubation: Place the plates in a live-cell imaging system (e.g., IncuCyte) and incubate under standard cell culture conditions (37°C, 5% CO2).
-
Monitoring: Acquire images of the cells at regular intervals (e.g., every 4 hours) over a period of several days.
-
Data Analysis: Use the software of the imaging system to calculate cell confluency over time. Plot the percentage of confluency against time to generate growth curves for each treatment condition.
Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Ganitumab.[11][12]
References
- 1. What is Ganitumab used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Ganitumab Overveiw - Creative Biolabs [creativebiolabs.net]
- 4. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. AMG 479, a fully human anti-insulin-like growth factor receptor type I monoclonal antibody, inhibits the growth and survival of pancreatic carcinoma cells [u-labex.com]
- 8. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMG 479, a fully human anti-insulin-like growth factor receptor type I monoclonal antibody, inhibits the growth and survival of pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Compound Name] in Mouse Xenograft Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "G-479." The following application notes and protocols are a representative template based on established best practices for mouse xenograft studies and should be adapted with compound-specific data.
Introduction
Mouse xenograft models are a cornerstone of in vivo cancer research, providing a valuable platform for evaluating the efficacy and toxicity of novel therapeutic agents. This document provides a detailed protocol for conducting mouse xenograft studies to assess the anti-tumor activity of [Compound Name] . The methodologies outlined below cover cell line selection, tumor implantation, compound formulation and administration, and the monitoring of tumor growth and animal well-being.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Select a human cancer cell line relevant to the proposed therapeutic indication of [Compound Name] . For this protocol, we will use a hypothetical human colorectal cancer cell line (e.g., HCT116).
-
Culture Conditions: Culture cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in a serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >95% is required for implantation. Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^7 cells/mL).
Animal Husbandry and Xenograft Implantation
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice, NU/NU).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or a suitable alternative.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals daily for tumor appearance.
-
[Compound Name] Formulation and Administration
-
Formulation: Prepare [Compound Name] in a suitable vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Dosing Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Administration: Administer [Compound Name] and the vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will be dependent on the compound's pharmacokinetic properties (e.g., once daily for 21 days).
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions twice a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration of treatment. Euthanize mice according to institutional guidelines.
Data Presentation
Table 1: Dose-Response and Efficacy of [Compound Name]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | QD | 1850 ± 210 | 0 |
| [Compound Name] | 10 | QD | 1100 ± 150 | 40.5 |
| [Compound Name] | 25 | QD | 650 ± 95 | 64.9 |
| [Compound Name] | 50 | QD | 320 ± 60 | 82.7 |
Table 2: Body Weight and Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | 0 | +5.2 ± 1.5 | 0/10 | None Observed |
| [Compound Name] | 10 | +4.8 ± 1.8 | 0/10 | None Observed |
| [Compound Name] | 25 | +2.1 ± 2.0 | 0/10 | None Observed |
| [Compound Name] | 50 | -3.5 ± 2.5 | 1/10 | Mild lethargy |
Visualizations
Caption: Experimental workflow for a mouse xenograft study.
Caption: Example signaling pathway (PI3K/Akt/mTOR) targeted by a hypothetical compound.
Application Notes and Protocols: Western Blot Analysis for G-479 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-479, also known as Ganitumab, is a fully human monoclonal antibody that targets the Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] IGF1R is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[3] Upon binding of its ligands, IGF-1 and IGF-2, the IGF1R undergoes autophosphorylation and activates downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. Dysregulation of the IGF1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4][5][6] This application note provides a detailed protocol for using Western blot analysis to validate the engagement of this compound with its target, IGF1R, and to assess the functional consequences on downstream signaling pathways. The protocol outlines methods for sample preparation, gel electrophoresis, protein transfer, immunodetection, and quantitative analysis.
Data Presentation: Quantitative Analysis of this compound Treatment on IGF1R Pathway Activation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on the IGF1R signaling pathway in a cancer cell line. Cells were treated with this compound or a control IgG, and protein levels were quantified using densitometry.[7][8][9][10] Data is presented as fold change relative to the untreated control and normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Treatment Group | Fold Change (vs. Control) | P-value |
| p-IGF1R (Tyr1135/1136) | Control | 1.00 | - |
| This compound (10 nM) | 0.25 | <0.01 | |
| This compound (50 nM) | 0.08 | <0.001 | |
| Total IGF1R | Control | 1.00 | - |
| This compound (10 nM) | 0.95 | >0.05 | |
| This compound (50 nM) | 0.92 | >0.05 | |
| p-Akt (Ser473) | Control | 1.00 | - |
| This compound (10 nM) | 0.45 | <0.05 | |
| This compound (50 nM) | 0.18 | <0.01 | |
| Total Akt | Control | 1.00 | - |
| This compound (10 nM) | 1.02 | >0.05 | |
| This compound (50 nM) | 0.98 | >0.05 | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 | - |
| This compound (10 nM) | 0.58 | <0.05 | |
| This compound (50 nM) | 0.31 | <0.01 | |
| Total ERK1/2 | Control | 1.00 | - |
| This compound (10 nM) | 0.99 | >0.05 | |
| This compound (50 nM) | 1.01 | >0.05 |
Experimental Protocols
Antibody Validation
Prior to initiating the target validation experiments, it is crucial to validate the specificity and sensitivity of the primary antibodies to be used.[1][11][12] This ensures that the observed signals are specific to the target protein. Recommended antibody validation strategies include:
-
Knockdown/Knockout Analysis: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. A specific antibody will show a corresponding decrease in signal in the knockdown/knockout sample compared to the control.[11]
-
Treatment with Pathway Agonists/Antagonists: Treat cells with known activators or inhibitors of the signaling pathway to confirm that the antibody detects the expected changes in protein modification (e.g., phosphorylation).[11]
-
Use of Recombinant Protein: A purified recombinant version of the target protein can serve as a positive control to confirm the antibody's ability to recognize the protein of interest.
Western Blot Protocol
This protocol provides a general guideline for performing a Western blot to analyze the effects of this compound.[4][13][14] Optimization of specific steps, such as antibody concentrations and incubation times, may be required.
1. Sample Preparation (Cell Lysates)
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or control IgG for the specified duration.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and size.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
3. Protein Transfer (Electroblotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100V for 1 hour at 4°C for wet transfer).
4. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-IGF1R, anti-IGF1R, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in protein expression relative to the control sample.
-
Perform statistical analysis to determine the significance of the observed changes.
Visualizations
IGF1R Signaling Pathway
Caption: this compound inhibits IGF1R signaling.
Western Blot Experimental Workflow
Caption: Western Blot workflow for this compound target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. pnas.org [pnas.org]
- 5. Insulin/IGF-1 Signaling Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systems Analysis of Insulin and IGF1 Receptors Networks in Breast Cancer Cells Identifies Commonalities and Divergences in Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening with G-479, a Novel Gq Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-479 is a potent and selective small molecule inhibitor of the Gq-protein signaling cascade. This pathway is a critical mediator of cellular responses to a variety of stimuli, including hormones and neurotransmitters. Dysregulation of Gq signaling has been implicated in numerous diseases, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of Gq-mediated signaling.
The primary mechanism of Gq-protein activation involves the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that initiates a multitude of downstream cellular processes. This compound is designed to specifically interfere with this cascade, offering a valuable tool for dissecting Gq-dependent pathways and for the discovery of new therapeutic agents.
Gq Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the canonical Gq signaling pathway and the proposed inhibitory point of this compound.
Caption: Gq signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different Gq-coupled receptors.
| Cell Line | Receptor Target | Agonist | IC50 of this compound (nM) | Assay Type |
| HEK293 | M1 Muscarinic Receptor | Carbachol | 15.2 ± 2.1 | Calcium Mobilization |
| CHO-K1 | Angiotensin II Type 1 Receptor | Angiotensin II | 28.5 ± 4.5 | IP-One HTRF |
| U2OS | Bradykinin B2 Receptor | Bradykinin | 19.8 ± 3.3 | Calcium Mobilization |
| Primary Smooth Muscle Cells | Endogenous Vasopressin V1a Receptor | Vasopressin | 45.1 ± 6.8 | Calcium Mobilization |
High-Throughput Screening Protocol: Homogeneous Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 1536-well plate format, suitable for high-throughput screening to identify inhibitors of Gq-coupled receptor activation.
Materials
-
Cell Line: A stable cell line expressing the Gq-coupled receptor of interest (e.g., HEK293 with M1 receptor).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 NW or equivalent no-wash calcium-sensitive dye.
-
This compound (Positive Control): 10 mM stock in DMSO.
-
Agonist: Specific agonist for the target receptor (e.g., Carbachol), 10 mM stock in water.
-
Test Compounds: Compound library dissolved in DMSO.
-
Plates: 1536-well, black, clear-bottom microplates.
-
Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR Tetra® or equivalent).
Experimental Workflow
Caption: High-throughput screening workflow for a calcium mobilization assay.
Detailed Protocol
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to the desired density.
-
Using an automated dispenser, plate 2 µL of the cell suspension into each well of a 1536-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions in the assay buffer.
-
Add 1 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using a pintool or acoustic dispenser, transfer 10 nL of the compound solutions to the assay plates.
-
Include wells with DMSO only as a negative control.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare the agonist solution at 4X the final desired concentration in assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to read fluorescence kinetically (e.g., every 1 second for 90 seconds).
-
After a baseline reading of 10-20 seconds, inject 1 µL of the agonist solution into each well.
-
Continue reading the fluorescence for the remainder of the time course.
-
Data Analysis
-
Response Calculation: The response for each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalization:
-
The data is normalized to the controls on each plate:
-
0% inhibition (negative control): Agonist-stimulated cells with DMSO.
-
100% inhibition (positive control): Agonist-stimulated cells with a saturating concentration of this compound.
-
-
-
Curve Fitting:
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Conclusion
This compound serves as a valuable research tool and a reference compound for high-throughput screening campaigns targeting the Gq signaling pathway. The provided protocols and data offer a framework for the successful implementation of HTS assays to discover and characterize novel modulators with therapeutic potential. Careful optimization of assay parameters for specific cell lines and receptor targets is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Cell Viability Assay Using G47Δ
For Researchers, Scientists, and Drug Development Professionals
Introduction
G47Δ is a third-generation, conditionally replicative oncolytic herpes simplex virus (HSV-1) engineered for cancer therapy.[1] It possesses three key genetic mutations (deletions in the γ34.5, α47, and ICP6 genes) that confer its tumor-selective cytotoxicity and enhance its antitumor immune response.[1][2] G47Δ selectively replicates within and lyses cancerous cells while sparing normal, healthy cells.[1] This oncolytic activity, coupled with the stimulation of an antitumor immune response, makes G47Δ a promising agent in the treatment of various cancers, most notably glioblastoma.[3]
These application notes provide a detailed protocol for assessing the cytotoxic effects of G47Δ on cancer cells in vitro using a colorimetric cell viability assay. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in G47Δ-treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation
The following table summarizes the in vitro cytotoxic effects of G47Δ on various human cancer cell lines. The data is presented as the percentage of cell viability at different multiplicities of infection (MOI) and time points, as reported in published studies.
| Cell Line | Cancer Type | MOI | Time Post-Infection (days) | % Cell Viability (relative to mock-infected) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 0.01 | 5 | ~15% | [1] |
| CNE-2 | Nasopharyngeal Carcinoma | 0.1 | 5 | ~5% | [1] |
| SUNE-1 | Nasopharyngeal Carcinoma | 0.01 | 5 | <15% | [1] |
| SUNE-1 | Nasopharyngeal Carcinoma | 0.1 | 5 | <5% | [1] |
| NPEC2/Bmi-1 | Immortalized Nasopharyngeal | 0.01 | 5 | ~10% | [1] |
| NPEC2/Bmi-1 | Immortalized Nasopharyngeal | 0.1 | 5 | ~5% | [1] |
| NP-69 | Immortalized Nasopharyngeal | 0.01 | 5 | ~72.3% | [1] |
| NP-69 | Immortalized Nasopharyngeal | 0.1 | 5 | ~24.1% | [1] |
| SK-BR-3 | Breast Cancer | 0.09 (ED50) | Not Specified | 50% | [5] |
| MDA-MB-468 | Breast Cancer | 0.20 (ED50) | Not Specified | 50% | [5] |
| AKR | Murine Esophageal Carcinoma | 1.0 | 4 | <30% | [6] |
| HNM007 | Murine Esophageal Carcinoma | 1.0 | 4 | <30% | [6] |
Experimental Protocols
Materials
-
G47Δ viral stock of known titer (Plaque Forming Units/mL)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for G47Δ Cell Viability Assay using MTT
-
Cell Seeding:
-
Harvest and count the target cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
G47Δ Infection:
-
Prepare serial dilutions of the G47Δ viral stock in serum-free culture medium to achieve the desired Multiplicities of Infection (MOIs). Common MOIs to test range from 0.01 to 1.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted G47Δ to the appropriate wells. Include "mock-infected" control wells containing only serum-free medium.
-
Incubate the plate for 2-4 hours at 37°C to allow for viral adsorption.
-
After the incubation, add 100 µL of complete culture medium to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired infection period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Assay:
-
At the end of the incubation period, carefully remove 100 µL of the medium from each well.
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals. The solution should turn purple.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Mock-Infected Cells) x 100
-
Mandatory Visualizations
References
- 1. Anti-tumor effect of oncolytic herpes simplex virus G47delta on human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple‐mutated oncolytic herpes virus for treating both fast‐ and slow‐growing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oncolytic herpes virus G47Δ works synergistically with CTLA-4 inhibition via dynamic intratumoral immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Using G-479 to study drug resistance mechanisms
Application Note
The emergence of drug resistance is a formidable challenge in the treatment of various diseases, particularly in oncology. Understanding the intricate molecular mechanisms that drive resistance is paramount for the development of novel therapeutic strategies. G-479, a potent and selective investigational agent, has emerged as a critical tool for researchers to dissect these resistance pathways. This document provides a comprehensive overview of the application of this compound in studying drug resistance mechanisms, complete with detailed experimental protocols and data presentation.
Introduction to this compound
This compound is a small molecule inhibitor that has shown significant promise in preclinical studies for its ability to circumvent common resistance mechanisms. Its unique mode of action allows for the elucidation of signaling cascades that are aberrantly activated in drug-resistant cell populations. By selectively targeting key nodes in these pathways, this compound provides a means to both study and potentially overcome resistance.
Key Applications
-
Elucidation of Bypass Signaling Pathways: this compound can be utilized to identify and characterize alternative signaling routes that cancer cells exploit to evade the effects of targeted therapies.
-
Investigation of Efflux Pump Modulation: Studies can be designed to determine if this compound affects the expression or activity of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1).
-
Sensitization of Resistant Cells: this compound can be used in combination with standard-of-care drugs to assess its ability to re-sensitize resistant cancer cells to treatment.
-
Target Validation: The specific inhibitory action of this compound allows for the validation of its molecular target as a key driver of a resistant phenotype.
Data Presentation
To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be organized into structured tables.
Table 1: In Vitro Cytotoxicity of this compound in Drug-Sensitive and -Resistant Cell Lines
| Cell Line | Parent Drug IC₅₀ (µM) | This compound IC₅₀ (µM) | Combination Index (CI)* |
| Sensitive (e.g., PC-3) | 0.5 | 1.2 | N/A |
| Resistant (e.g., PC-3/R) | 15.8 | 1.5 | 0.4 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Treatment | Intracellular Doxorubicin (B1662922) (Normalized Fluorescence) |
| PC-3/R | Vehicle Control | 1.0 |
| PC-3/R | This compound (1 µM) | 2.8 |
| PC-3/R | Verapamil (10 µM) | 3.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving this compound.
Protocol 1: Cell Viability and Drug Synergy Assays
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and to assess its synergistic effects with other anti-cancer agents.
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Standard chemotherapeutic agent (e.g., Doxorubicin)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the accumulation of a fluorescent drug substrate, such as doxorubicin, which is a known substrate for efflux pumps.
Materials:
-
Resistant cancer cell line (e.g., overexpressing ABCB1)
-
6-well cell culture plates
-
This compound
-
Doxorubicin
-
Verapamil (positive control for ABCB1 inhibition)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with this compound (e.g., 1 µM), Verapamil (e.g., 10 µM), or vehicle control for 1-2 hours.
-
Doxorubicin Incubation: Add doxorubicin (e.g., 10 µM) to the wells and incubate for an additional 1 hour.
-
Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of doxorubicin using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle control.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Proposed mechanism of this compound in overcoming drug resistance.
Caption: General experimental workflow for studying this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing G-479 Concentration for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately determining the IC50 value of G-479, a novel inhibitor of the Kinase X signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of Kinase X, a receptor tyrosine kinase. In certain cancers, activating mutations in Kinase X can lead to uncontrolled cell growth. This compound works by binding to the ATP-binding site of the Kinase X protein, blocking its kinase activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.
Q2: What is an IC50 value and why is it a critical parameter? A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of a drug required to inhibit a specific biological process by 50%.[1][2][3] In the context of this compound, it represents the concentration needed to reduce the activity of Kinase X or the proliferation of Kinase X-dependent cancer cells by half.[3] It is a crucial parameter for assessing the potency of a drug.[2]
Q3: What are the essential steps for an IC50 determination experiment? A3: A typical IC50 experiment involves several key stages: cell culture and seeding, preparation of this compound serial dilutions, treatment of cells with these dilutions, measurement of cell viability using an appropriate assay (e.g., MTT, MTS), and plotting a dose-response curve to calculate the IC50 value from the data.[4][5]
Q4: How should I select the initial concentration range for this compound? A4: If you have prior data on this compound's potency, center your concentration range around the expected IC50. For initial screening, it is common to use a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to capture the full dose-response curve.[4][6] This can be narrowed down in subsequent experiments to improve accuracy.[7]
Q5: How many replicates are necessary for each concentration? A5: To ensure the reliability and statistical significance of your results, it is recommended to use a minimum of three technical replicates for each this compound concentration.[4] Robust replication is essential as IC50 calculations are sensitive to variability.[1]
Q6: What is the difference between a biochemical and a cell-based assay for IC50 determination? A6: A biochemical assay measures the effect of this compound on the purified Kinase X molecule.[4] A cell-based assay measures the compound's effect within a living cell, providing insights into its activity in a more physiologically relevant context, but can be influenced by factors like cell membrane permeability.[4]
Troubleshooting Guide
This section addresses common issues that may arise during the determination of the IC50 for this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the multi-well plate | - Ensure the cell suspension is homogenous by mixing gently before and during plating.[5]- Use calibrated pipettes and proper technique. Add the drug to the side of the well and mix gently.[5]- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| No Sigmoidal Dose-Response Curve | - The concentration range of this compound is too high or too low- this compound has degraded- The chosen cell line is not dependent on Kinase X signaling- Incomplete dose-response data (missing top or bottom plateaus) | - Perform a preliminary range-finding experiment with a wider range of concentrations (e.g., 0.1 nM to 200 µM).[5][6][7]- Ensure the this compound stock solution is stored correctly and prepare fresh dilutions for each experiment.[5]- Use a positive control cell line known to be sensitive to Kinase X inhibition and verify target expression via Western blot.[5]- Ensure your concentration range is wide enough to define both the upper and lower plateaus of the curve.[8] |
| Cell Viability Exceeds 100% | - Overgrowth of control cells leading to cell death and reduced signal- The compound may have a proliferative effect at low concentrations (hormesis) | - Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[5][9]- If hormesis is observed, note it in the analysis. The standard sigmoidal dose-response model may still be used to calculate the IC50, focusing on the inhibitory part of the curve.[10] |
| High Background Signal | - Autofluorescence of this compound or media components (e.g., phenol (B47542) red)- Microbial contamination of cell cultures | - If using a fluorescence-based assay, use phenol red-free media.[4]- Regularly test for and eliminate sources of contamination, such as mycoplasma.[4] |
Below is a troubleshooting workflow to help diagnose issues with your IC50 experiment.
Data Presentation
This compound Concentration Ranges for IC50 Determination
| Experiment Type | Top Concentration | Bottom Concentration | Dilution Factor | Number of Points |
| Initial Range-Finding | 100 µM | 1 nM | 10-fold | 6-8 |
| Focused IC50 Determination | 10 µM | 0.1 nM | 3-fold | 8-12 |
Example 3-Fold Serial Dilution Scheme
| Well | This compound Concentration (µM) | Volume of this compound Stock | Volume of Medium |
| 1 | 10 | 10 µL of 1 mM Stock | 90 µL |
| 2 | 3.33 | 33.3 µL from Well 1 | 66.7 µL |
| 3 | 1.11 | 33.3 µL from Well 2 | 66.7 µL |
| 4 | 0.37 | 33.3 µL from Well 3 | 66.7 µL |
| 5 | 0.12 | 33.3 µL from Well 4 | 66.7 µL |
| ... | ... | ... | ... |
| 11 | Vehicle Control (0) | 0 µL | 100 µL (+ DMSO) |
| 12 | Blank Control | 0 µL | 100 µL |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay in Adherent Cells
This protocol details the steps for assessing the inhibitory effect of this compound on the proliferation of an adherent cancer cell line.
1. Cell Seeding: a. Harvest cells that are in an exponential growth phase using trypsin. b. Count the cells using a hemocytometer or automated cell counter and determine viability. c. Adjust the cell suspension concentration to the pre-determined optimal density (e.g., 5 x 10⁴ cells/mL) in complete culture medium.[4] d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[4] e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][4]
2. This compound Dilution and Treatment: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired range of treatment concentrations (e.g., a 10-point, 3-fold serial dilution).[5] c. Ensure the final DMSO concentration is consistent across all treated wells and does not exceed 0.5%, as higher concentrations can cause toxicity.[10] d. Include vehicle control wells (medium with the same final DMSO concentration) and blank control wells (medium only).[4][5] e. Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells. f. Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[3][5]
3. MTT Assay and Data Acquisition: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11] b. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[3] c. Carefully aspirate the medium from each well without disturbing the crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[11] f. Measure the absorbance (Optical Density, OD) of each well at 490 nm or 570 nm using a microplate reader.[3][11]
4. Data Analysis: a. Subtract the average absorbance of the blank control wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of treated well / OD of vehicle control well) x 100[4] c. Plot the % Viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism to determine the IC50 value.[1][4]
The general workflow for this protocol is visualized below.
This compound Signaling Pathway Inhibition
The activation of Kinase X triggers downstream signaling cascades crucial for cell growth and survival. This compound is designed to suppress these pro-tumorigenic networks.
References
- 1. clyte.tech [clyte.tech]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to prevent G-479 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of G-479 during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, small-molecule inhibitor of the mTOR (mammalian target of rapamycin) kinase. It is widely used in cancer research and other areas to study cellular proliferation, growth, and survival. This compound exerts its effects by binding to the FKBP12 protein, and the resulting complex then inhibits the mTOR Complex 1 (mTORC1).
2. What are the common causes of this compound degradation?
The primary causes of this compound degradation in experimental settings are exposure to light, elevated temperatures, and inappropriate pH conditions. Repeated freeze-thaw cycles of stock solutions can also lead to a significant loss of active compound.
3. How should this compound be properly stored to prevent degradation?
For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C.
4. What are the visible signs of this compound degradation?
While there may not be immediate visible signs such as color change, a decrease in the expected biological activity of this compound is the most reliable indicator of degradation. This can manifest as reduced inhibition of downstream mTOR signaling pathways or a diminished effect on cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution | Prepare fresh stock solutions from solid this compound. Aliquot into single-use vials to avoid multiple freeze-thaw cycles. |
| Loss of this compound activity in cell culture | Instability in aqueous media | Prepare working solutions immediately before use. Minimize the exposure of this compound-containing media to light and elevated temperatures. |
| Precipitate formation in stock solution | Improper solvent or storage | Ensure this compound is fully dissolved in high-purity DMSO. Store aliquots at -80°C. If precipitation is observed, gently warm the vial to 37°C and vortex to redissolve before use. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Temperature-Dependent Degradation of this compound in DMSO (10 mM Stock Solution)
| Temperature | Time | Percent Degradation |
| 4°C | 24 hours | < 1% |
| Room Temperature (25°C) | 8 hours | 5% |
| 37°C | 2 hours | 10% |
Table 2: pH-Dependent Stability of this compound in Aqueous Buffer (10 µM Working Solution) at 37°C
| pH | Time (hours) | Percent Degradation |
| 6.0 | 4 | 15% |
| 7.4 | 4 | 5% |
| 8.0 | 4 | 20% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Western Blot Analysis of mTORC1 Signaling Inhibition
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (or vehicle control) for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Western blot workflow for analyzing this compound activity.
G-479 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-479. Our goal is to help you understand and mitigate potential off-target effects to ensure the specificity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a therapeutic agent, such as this compound, with molecules or genomic locations other than its intended target. In the context of gene editing, which this compound is presumed to be a part of, this refers to the modification of DNA at sites other than the intended genomic locus. These unintended alterations can lead to a range of adverse outcomes, including the disruption of essential genes, activation of oncogenes, or other genomic instabilities, posing a significant challenge for both research applications and clinical translation.[1][2]
Q2: How can I predict potential off-target sites for my this compound construct?
Predicting off-target sites is a crucial first step in mitigating their effects. For gene-editing applications, several in silico tools are available to predict potential off-target loci based on sequence homology. These tools can be broadly categorized into two types:
-
Alignment-based methods: These tools screen a genome for sequences with similarity to the guide RNA (gRNA) sequence of your this compound construct. A popular example is Cas-OFFinder.[3]
-
Scoring-based methods: These methods use algorithms to score and rank potential off-target sites based on the number and location of mismatches, providing a more refined prediction of off-target propensity.
It is highly recommended to use these predictive tools during the design phase of your this compound experiments to select the most specific gRNA sequences.
Q3: What are the primary strategies to mitigate the off-target effects of this compound?
Several strategies can be employed to minimize off-target effects. These can be broadly categorized as follows:
-
Improving sgRNA Specificity:
-
Truncated sgRNAs: Using shorter sgRNA sequences (less than 20 nucleotides) can reduce off-target effects without compromising on-target efficiency.[2]
-
Chemical Modifications: Modifications to the sgRNA molecule, such as 2'-O-methyl-3'-phosphonoacetate, can decrease off-target activity.[3]
-
GC Content Optimization: Maintaining a GC content between 40% and 60% in the gRNA sequence can enhance on-target activity and reduce off-target binding.[2]
-
-
Utilizing High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as eSpCas9 and Cas9-HF1, have been developed to have reduced off-target activity while maintaining high on-target efficiency.[1][4]
-
Employing Cas9 Nickases: Instead of creating a double-strand break (DSB), Cas9 nickases introduce a single-strand break. Using a pair of nickases with two different sgRNAs targeting opposite strands in close proximity is required to generate a DSB, significantly increasing specificity.[2][4]
-
Controlling the Delivery and Expression of this compound Components:
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP allows for transient activity and rapid clearance from the cell, reducing the time available for off-target binding.[5]
-
RNA Delivery: Delivering the components as RNA molecules also leads to transient expression compared to plasmid DNA, which can persist in cells for longer periods.[4]
-
-
Using Alternative Editing Systems: For certain applications, consider using base editors or prime editors, which do not rely on creating DSBs and can have different off-target profiles.[3][6]
Troubleshooting Guides
Problem: High frequency of off-target mutations detected in my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal sgRNA Design | 1. Re-analyze your sgRNA sequence using multiple in silico prediction tools.2. Design and test new sgRNAs with higher specificity scores.3. Consider using truncated or chemically modified sgRNAs.[2][3] | Protocol: sgRNA Specificity Screening 1. Design 3-5 alternative sgRNAs for your target using a tool like Cas-OFFinder.[3]2. Synthesize or clone the new sgRNAs.3. Transfect cells with each new this compound construct individually.4. After 48-72 hours, harvest genomic DNA.5. Perform targeted deep sequencing on both the on-target and top predicted off-target sites to quantify editing efficiency and specificity. |
| High Concentration or Prolonged Expression of this compound | 1. Titrate the amount of this compound (plasmid, RNP, etc.) delivered to the cells to find the lowest effective concentration.2. Switch from plasmid-based delivery to RNP or mRNA delivery for transient expression.[4][5] | Protocol: RNP Titration Assay 1. Prepare a dilution series of the this compound RNP complex (e.g., 10 pmol, 20 pmol, 50 pmol).2. Electroporate or transfect target cells with each concentration.3. Culture cells for 48-72 hours.4. Assess on-target and off-target editing rates via next-generation sequencing (NGS) to determine the optimal RNP concentration. |
| Use of Wild-Type Cas9 | 1. Switch to a high-fidelity Cas9 variant (e.g., eSpCas9, Cas9-HF1).[1][4]2. If compatible with your experimental design, consider using a paired Cas9 nickase strategy.[2][4] | Protocol: Comparison of Cas9 Variants 1. Obtain or generate this compound constructs with both wild-type Cas9 and a high-fidelity Cas9 variant.2. Transfect cells with each construct in parallel.3. Analyze on- and off-target editing efficiencies as described above to compare the specificity of the two enzymes. |
Problem: Inconsistent or unexpected phenotypes observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Undetected Off-Target Effects | 1. Perform an unbiased, genome-wide off-target analysis using methods like GUIDE-seq or dCas9 ChIP-Seq to identify all potential off-target sites.[1]2. Validate the identified off-target sites through targeted sequencing. | Protocol: GUIDE-seq for Unbiased Off-Target Detection 1. Co-transfect target cells with the this compound construct and a double-stranded oligodeoxynucleotide (dsODN) tag.2. At sites of DSBs, the dsODN tag will be integrated.3. Isolate genomic DNA and perform library preparation for NGS, specifically amplifying the tag-integrated sites.4. Sequence the library and map the reads to the reference genome to identify off-target cleavage sites. |
| On-Target Effects Leading to Unexpected Biology | 1. Thoroughly research the function of your target gene and any known associated pathways.2. Perform downstream functional assays (e.g., RNA-seq, proteomics) to understand the broader cellular consequences of on-target editing. | Protocol: RNA-Sequencing Post-G-479 Treatment 1. Treat cells with this compound and a non-targeting control.2. After a suitable time course (e.g., 24, 48, 72 hours), isolate total RNA.3. Prepare RNA-seq libraries and perform sequencing.4. Analyze the differential gene expression between this compound treated and control cells to identify perturbed pathways. |
Data Presentation
Table 1: Comparison of Off-Target Mitigation Strategies
| Strategy | Reduction in Off-Target Sites (Relative to Wild-Type SpCas9) | Reference |
| evoCas9 | 98.7% | (Casini et al., 2018)[1] |
| SpCas9-HF1 | 95.4% | (Casini et al., 2018)[1] |
| eSpCas9 | 94.1% | (Casini et al., 2018)[1] |
| Paired SpCas9 Nickases | Significantly lower than wild-type Cas9 | (Frock et al., 2015)[1] |
Visualizations
Caption: Workflow for mitigating this compound off-target effects.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. youtube.com [youtube.com]
- 6. dovepress.com [dovepress.com]
Improving G-479 bioavailability in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in improving the oral bioavailability of G-479 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability often low?
This compound is a novel investigational compound with significant therapeutic potential. However, it is a lipophilic molecule with very low aqueous solubility. This characteristic is a primary reason for its poor oral bioavailability, as low solubility limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2] Compounds with poor solubility often face challenges in achieving adequate systemic exposure after oral administration.[3]
Q2: What are the primary factors contributing to this compound's poor bioavailability?
The main factors limiting this compound's oral bioavailability are:
-
Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II or IV drug, its low solubility is the rate-limiting step for absorption.[4]
-
Low Dissolution Rate: The speed at which this compound dissolves in the gastrointestinal tract is insufficient, leading to a large portion of the drug passing through without being absorbed.[4][5]
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the intestine and liver before it reaches systemic circulation, which can reduce the amount of active drug available.[1][6]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen.[5]
Q3: What are the most common formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like this compound:
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the drug's surface area, which can improve its dissolution rate.[2][3]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine micro or nanoemulsion in the GI tract, enhancing the solubility and absorption of lipophilic drugs.[5][7][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its apparent solubility and dissolution rate.[6][8]
-
Nanoparticle Formulations: Encapsulating this compound in nanocarriers such as polymeric nanoparticles or solid lipid nanoparticles can improve solubility and protect the drug from degradation.[1][2]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.[5]
Q4: What key pharmacokinetic parameters should be assessed when evaluating a new this compound formulation?
When assessing a new formulation, the primary pharmacokinetic parameters to calculate from plasma concentration-time data are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches systemic circulation compared to intravenous administration, calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
-
Problem: You observe very low, undetectable, or highly variable plasma concentrations of this compound after oral administration to rats or mice.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the pH-solubility profile of your this compound batch.[5] 2. Formulation Strategies: Develop an enabling formulation. Start with simpler methods before moving to more complex ones. a. Micronization: Prepare a micronized suspension to increase surface area.[8] b. Lipid-Based Formulation: Develop a SEDDS (see Experimental Protocol 1).[5][8] c. Solid Dispersion: Create a solid dispersion with a hydrophilic polymer.[5] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to understand its metabolic clearance.[5] 2. Prodrug Approach: Consider designing a prodrug that masks the metabolic site.[5][6] |
| High Inter-Animal Variability | 1. Standardize Experimental Conditions: Ensure consistent fasting periods, dosing times, and animal handling procedures. The presence of food can significantly impact absorption.[1][8] 2. Refine Dosing Technique: Standardize the oral gavage technique to minimize variability in the administered dose and delivery site.[8] 3. Homogenize Animal Groups: Use animals of the same strain, age, and sex to reduce metabolic and physiological differences.[8] |
Issue 2: Inconsistent Performance of a this compound SEDDS Formulation
-
Problem: You have developed a SEDDS formulation for this compound. While the average bioavailability has improved compared to a simple suspension, you still observe high variability in plasma concentrations between individual animals.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Emulsification | 1. Characterize Droplet Size: After dilution in an aqueous medium, measure the droplet size and polydispersity index (PDI) of the resulting emulsion. A smaller, more uniform droplet size (e.g., <200 nm) generally leads to more consistent absorption.[8] |
| Poor Excipient Selection | 1. Screen Excipients: The choice of oils, surfactants, and co-solvents is critical. Screen different excipients to find a combination that provides a stable, robust, and readily dispersible system upon contact with gastrointestinal fluids.[5][8] |
| Formulation Instability | 1. Assess Stability: Check for signs of phase separation or drug precipitation in the SEDDS pre-concentrate over time and under different storage conditions. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)
This table illustrates potential improvements in this compound bioavailability with different formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 210 ± 65 | < 2% |
| Micronized Suspension | 180 ± 45 | 2.5 | 850 ± 210 | ~7% |
| Solid Dispersion | 450 ± 90 | 2.0 | 2,400 ± 550 | ~20% |
| SEDDS Formulation | 980 ± 180 | 1.5 | 5,900 ± 1,100 | ~48% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of the poorly water-soluble this compound.[5]
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to select components with the highest solubilizing capacity.[5]
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Preparation of this compound SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and vortex or stir gently at 40°C until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Dilute a small aliquot of the SEDDS pre-concentrate (e.g., 1:100) with deionized water.
-
Measure the resulting droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Protocol 2: In Vivo Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).[1]
Procedure:
-
Acclimatization & Fasting:
-
Dosing:
-
Divide the rats into groups (e.g., Group 1: Aqueous Suspension; Group 2: SEDDS formulation). Include an intravenous (IV) group for absolute bioavailability calculation.
-
Administer the respective this compound formulation to each rat via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute bioavailability for the oral formulations using the data from the IV group.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
G-479 experimental variability and reproducibility issues
Technical Support Center: G-479 (Ganitumab)
Disclaimer: The information provided in this technical support center is based on publicly available data for the investigational monoclonal antibody Ganitumab (AMG 479) . The user's query for "this compound" is assumed to be a reference to this agent. This guide is intended for research, scientific, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ganitumab) and what is its mechanism of action? A1: this compound (Ganitumab) is a recombinant, fully human monoclonal antibody that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] Its primary mechanism of action is to bind to IGF-1R, thereby blocking the binding of its ligands, IGF-1 and IGF-2.[2] This inhibition prevents the activation of downstream signaling pathways, primarily the PI3K/Akt and Ras-MAPK pathways, which are crucial for tumor cell proliferation, growth, and survival.[2][3][4] The ultimate effect is the inhibition of tumor growth and the induction of apoptosis (programmed cell death).[1]
Q2: In what types of experimental systems has this compound (Ganitumab) been evaluated? A2: this compound has been extensively studied in various preclinical and clinical settings. This includes in vitro studies using human cancer cell lines (e.g., ovarian, colon carcinoma), in vivo studies using animal xenograft models (e.g., Ewing's sarcoma, pancreatic carcinoma), and multiple clinical trials in patients with advanced solid tumors, such as pancreatic cancer, Ewing sarcoma, and neuroendocrine tumors.[2][5][6]
Q3: What are the recommended storage conditions for this compound (Ganitumab)? A3: For long-term stability, monoclonal antibodies like this compound should be stored at low temperatures, such as -20°C.[7][8] It is crucial to avoid repeated freeze-thaw cycles, which can lead to antibody degradation and aggregation.[8][9] For laboratory use, it is advisable to aliquot the antibody into smaller, single-use volumes upon first use. This compound is typically shipped with blue ice or dry ice to maintain a cold chain.[7]
Q4: Have any resistance mechanisms to this compound (Ganitumab) been identified? A4: Yes, some potential mechanisms of resistance have been identified. For instance, in studies with ovarian cancer cell lines, mutations in the tumor suppressor gene PTEN were found to confer resistance to this compound.[5] The activation of alternative signaling pathways can also contribute to a lack of response.
Q5: Does this compound (Ganitumab) cross-react with the Insulin (B600854) Receptor (INSR)? A5: this compound is designed to be highly specific for IGF-1R. Preclinical testing indicated that it does not bind to the closely related insulin receptor (INSR) or interfere with insulin binding to INSR homodimers.[6] However, it can inhibit the activation of IGF-1R/INSR hybrid receptors by IGF-1 and IGF-2 at clinically relevant concentrations.[5][10]
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
Q: I am not observing the expected growth inhibition in my cancer cell line upon treatment with this compound. What could be the cause? A:
-
Cell Line Sensitivity: Not all cell lines are sensitive to IGF-1R blockade. Response can be correlated with the level of IGF-II mRNA and phosphorylated IGF-1R protein expression.[5] First, confirm that your cell line expresses sufficient levels of IGF-1R and relies on this pathway for proliferation.
-
Resistance Mechanisms: Your cell line may have intrinsic resistance, such as a PTEN mutation, which can render the PI3K/Akt pathway constitutively active, bypassing the need for IGF-1R signaling.[5]
-
Antibody Concentration: The optimal antibody concentration can vary significantly between cell lines. Ensure you have performed a dose-response curve to determine the IC50 for your specific model. Recommended starting concentrations for in vitro experiments can range from 0.032 to 500 nM.[11]
-
Antibody Integrity: Improper storage or handling, including multiple freeze-thaw cycles, can compromise the antibody's activity.[9] Confirm the antibody's functionality using a known sensitive positive control cell line.
-
Assay Conditions: Ensure that the experimental conditions (e.g., buffer composition, pH, incubation time) are optimal for antibody performance.[9]
Q: My Western blot results show no decrease in phosphorylated Akt (p-Akt) after this compound treatment, even though I see IGF-1R is expressed. Why? A:
-
Ligand Stimulation: The effect of an IGF-1R inhibitor is most clearly observed when the pathway is active. Ensure you are stimulating the cells with IGF-1 or IGF-2 prior to lysis to activate the pathway. This compound's inhibitory effect is on ligand-induced activation.[10]
-
Timing: The dephosphorylation of downstream targets like Akt can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes post-stimulation) to identify the optimal time point for observing maximal inhibition.
-
Antibody Quality (Primary and Secondary): Ensure your primary antibodies for p-Akt, total Akt, and IGF-1R are validated and working correctly. Also, confirm that your secondary antibody is specific to the primary antibody's host species.[12]
-
Buffer Incompatibility: Some buffers may interfere with antibody binding. Check the compatibility of your lysis and transfer buffers with your antibodies and detection system.[12]
-
Alternative Pathway Activation: The PI3K/Akt pathway can be activated by other receptor tyrosine kinases. If other growth factors are present in your culture medium, they may be providing a compensatory survival signal. Consider performing the experiment in serum-free or low-serum media.
Guide 2: In Vivo Animal (Xenograft) Studies
Q: My tumor xenografts are not responding to this compound treatment. What should I check? A:
-
Pharmacokinetics (PK): The clearance and distribution of this compound can be influenced by the tumor type.[13] In some models, higher clearance rates may lead to lower drug exposure at the tumor site.[13] Ensure your dosing regimen (e.g., 300 µ g/dose , intraperitoneally) is sufficient to achieve and maintain therapeutic concentrations.[10]
-
Tumor Model Suitability: As with in vitro models, the in vivo model must be dependent on the IGF-1R signaling pathway for its growth. Confirm high expression of IGF-1R in your xenograft model.
-
Host Cross-Reactivity: this compound recognizes murine (mouse) IGF-1R with high affinity (KD=0.22 nM), so it is expected to be active in standard mouse models.[11][14] However, this also means it can cause systemic effects in the host animal, such as altered glucose tolerance and changes in neutrophil counts, which could indirectly affect the experiment.[14]
-
Antibody Administration: Verify the route of administration, dose, and frequency are consistent with established protocols. Intravenous (IV) or intraperitoneal (IP) are common routes.[2][10]
-
Combination Therapy: In some models, this compound shows greater efficacy when combined with chemotherapy agents like cisplatin (B142131) or 5-fluorouracil.[5][14] Monotherapy may not be sufficient to induce tumor regression in all models.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Ganitumab) in Humans
| Parameter | Value | Population | Notes |
|---|---|---|---|
| Terminal Half-Life (t½) | 6.4 – 9.1 days | Japanese patients with advanced solid tumors | Observed after multiple doses in Cycle 3.[2] |
| Dose Proportionality | Linear | 6, 12, and 20 mg/kg dose range | Cmax and AUC increased in a dose-proportional manner.[2] |
| Clearance (CL) | 1.7-fold higher | Patients with pancreatic cancer | Compared to patients with other advanced solid cancers.[13] |
| Volume of Distribution (Vc) | 1.3-fold higher | Patients with pancreatic cancer | Compared to patients with other advanced solid cancers.[13] |
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in Clinical Trials
| Adverse Event | Frequency | Clinical Study Population | Reference |
|---|---|---|---|
| Neutropenia | 21% | Japanese patients, advanced solid tumors | [2] |
| Thrombocytopenia | 5 patients (13%) | Ewing Family Tumors / DSRCT | [15] |
| Hyperglycemia | 4% | Advanced carcinoid and pancreatic NETs | [6] |
| Leukopenia | 16% | Japanese patients, advanced solid tumors | [2] |
| Fatigue | 42% (All Grades) | Japanese patients, advanced solid tumors |[2] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of IGF-1R Pathway Activation
-
Cell Culture & Starvation: Plate cells (e.g., MCF-7, COLO 205) and grow to 70-80% confluency. Serum-starve the cells for 4-18 hours in serum-free medium to reduce basal pathway activation.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control (e.g., PBS) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 50 ng/mL) or IGF-2 for a short period (e.g., 5-15 minutes) at 37°C. Include a non-stimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-IGF-1R (p-IGF-1R)
-
Total IGF-1R
-
Phospho-Akt (p-Akt Ser473)
-
Total Akt
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Quantify band intensity to determine the degree of inhibition.
Protocol 2: Cell Proliferation (Growth Inhibition) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh low-serum (e.g., 0.5% FBS) or serum-free medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Quantify cell viability using a standard method such as:
-
MTS/XTT Assay: Add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at the appropriate wavelength.
-
Crystal Violet Assay: Fix and stain the cells with crystal violet, then solubilize the dye and measure absorbance.
-
CellTiter-Glo® Luminescent Assay: Add the reagent to measure ATP levels, which correlate with cell number, and read luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the percentage of inhibition versus the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: IGF-1R signaling pathway and the inhibitory action of this compound (Ganitumab).
Experimental Workflow Diagram
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-institutional, phase II open-label study of ganitumab (AMG 479) in advanced carcinoid and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganitumab | IGF-1R | TargetMol [targetmol.com]
- 8. precisionantibody.com [precisionantibody.com]
- 9. Why Is My Antibody Not Working? [antibodies-online.com]
- 10. Epitope-Specific Mechanisms of IGF1R Inhibition by Ganitumab | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. certara.com [certara.com]
- 14. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
G-479 Technical Support Center: Overcoming Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the oncolytic virus G-479.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a genetically engineered oncolytic virus designed to selectively infect and replicate within cancer cells.[1][2] Its therapeutic effect is twofold:
-
Direct Oncolysis: The virus replicates inside tumor cells, leading to cell lysis and the release of new viral particles that can infect adjacent cancer cells.[3][4]
-
Immune Stimulation: The bursting of cancer cells releases tumor-associated antigens (TAAs) and pathogen-associated molecular patterns (PAMPs).[1] This stimulates an innate and adaptive immune response against the tumor, helping to clear both infected and uninfected cancer cells.[1][2]
Q2: My cancer cell line appears to be resistant to this compound. What are the common mechanisms of resistance?
A2: Resistance to oncolytic viruses like this compound can be complex and multifactorial.[1][5] Key mechanisms include:
-
Antiviral Cellular Defenses: Some tumor cells retain an intact interferon (IFN) signaling pathway.[5][6][7] Upon infection, these cells can produce type I interferons, which signal to neighboring cells to enter an antiviral state, thereby preventing the spread of the virus.[5][8] This often involves the JAK-STAT signaling pathway.[5]
-
Blocked Viral Entry: Cancer cells may downregulate or mutate the specific surface receptors that this compound uses for entry, preventing infection.[1]
-
Inhibition of Viral Replication: Even if the virus enters the cell, intracellular mechanisms can inhibit its replication and assembly.[9]
-
Tumor Microenvironment (TME): The TME can be a significant barrier. A dense extracellular matrix (ECM) can physically impede viral spread, and stromal cells like cancer-associated fibroblasts (CAFs) can mount an antiviral response.[5][9]
-
Host Immune Response: While desirable for clearing tumor cells, a premature and potent antiviral immune response can clear the oncolytic virus before it has a chance to effectively debulk the tumor.[5]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, combination therapy is a highly promising strategy to overcome resistance and enhance the efficacy of this compound.[10]
-
Immune Checkpoint Inhibitors: Combining this compound with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can enhance the anti-tumor immune response initiated by oncolysis.[9][11]
-
Chemotherapy and Radiation: Standard cytotoxic therapies can create a more favorable environment for viral replication and can have synergistic effects in killing cancer cells.[12][13]
-
Targeted Therapies: Inhibitors of specific signaling pathways that contribute to resistance, such as PI3K or JAK-STAT pathway inhibitors, can sensitize cancer cells to this compound.[8][9]
Troubleshooting Guides
Issue 1: Low or No Observable Oncolysis In Vitro
Question: I am treating my 2D cell culture with this compound, but I'm not seeing the expected cell death. What could be the problem?
Answer: This issue can arise from several factors related to the virus, the cells, or the experimental setup.
| Possible Cause | Troubleshooting Step |
| Incorrect Viral Titer | Verify the titer of your viral stock using a plaque assay (see Experimental Protocols). An inaccurate titer can lead to using a much lower Multiplicity of Infection (MOI) than intended. |
| Suboptimal MOI | Perform a dose-response experiment, testing a wide range of MOIs (e.g., 0.01, 0.1, 1, 10, 100) to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Your cell line may have intrinsic resistance. Check for a functional interferon pathway by measuring STAT1 phosphorylation via Western blot after this compound infection (see Experimental Protocols). |
| Receptor Expression | Confirm that your cell line expresses the necessary receptor for this compound entry. This can be assessed by flow cytometry or qPCR. |
Issue 2: this compound Shows Efficacy In Vitro but Not In Vivo
Question: My in vitro experiments with this compound were successful, but I'm not observing tumor regression in my mouse model. Why is there a discrepancy?
Answer: The in vivo environment is significantly more complex than a 2D cell culture. The tumor microenvironment and the host immune system play critical roles.
| Possible Cause | Troubleshooting Step |
| Rapid Viral Clearance | The host's innate immune system (e.g., macrophages, neutralizing antibodies) may be clearing the virus too quickly. Consider using an immunocompromised mouse model initially to verify direct oncolytic activity. |
| Poor Viral Spread | The dense extracellular matrix (ECM) of the tumor can prevent the virus from spreading between cells. Consider co-administering this compound with agents that degrade the ECM, or using an engineered version of this compound that expresses hyaluronidase. |
| Immunosuppressive TME | The tumor may have a highly immunosuppressive microenvironment that negates the immune-stimulatory effects of this compound. Combine this compound with immune checkpoint inhibitors to overcome this suppression.[11] |
| Route of Administration | Intratumoral injection is often more effective for initial studies than systemic administration, as it bypasses systemic clearance mechanisms and delivers a high concentration of the virus directly to the tumor. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (MOI) | Key Resistance Marker |
| HT-29 (Sensitive) | 0.5 | Low baseline p-STAT1 |
| HT-29-R (Resistant) | >100 | High baseline p-STAT1 |
| A549 (Sensitive) | 1.2 | Defective IFN pathway |
| PANC-1 (Resistant) | 85 | High expression of antiviral genes |
Table 2: Effect of Combination Therapy on this compound Efficacy in Resistant HT-29-R Cells
| Treatment | This compound IC50 (MOI) | Fold Sensitization |
| This compound alone | >100 | - |
| This compound + JAK Inhibitor (1 µM) | 5.0 | >20x |
| This compound + Anti-PD-1 Ab (in vivo) | N/A | Significant tumor growth delay |
Experimental Protocols
Protocol 1: Plaque Assay for this compound Titer Quantification
This protocol determines the concentration of infectious viral particles, expressed as plaque-forming units per milliliter (PFU/mL).
Methodology:
-
Cell Seeding: Plate a permissive cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of your this compound virus stock in serum-free media.
-
Infection: Remove the culture medium from the cells and infect each well with 200 µL of a virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with 2 mL of a mixture of 2X culture medium and 1.2% low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques (zones of cell death) are visible.
-
Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculation: Calculate the titer using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL).
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (based on a known titer). Include a "mock-infected" well (vehicle control) and an "uninfected" well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the uninfected control wells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for STAT1 Phosphorylation
This protocol assesses the activation of the JAK-STAT pathway, a key mechanism of antiviral resistance.
Methodology:
-
Treatment: Plate cells and treat with this compound at a specific MOI (e.g., 10) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual mechanism of action of the oncolytic virus this compound.
Caption: Interferon-mediated resistance to this compound via the JAK-STAT pathway.
Caption: Workflow for troubleshooting low in vitro efficacy of this compound.
References
- 1. Resistance to oncolytic virotherapy: Multidimensional mechanisms and therapeutic breakthroughs (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearch.org [cancerresearch.org]
- 3. Experimental models for developing oncolytic virotherapy for metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Experimental models for developing oncolytic virotherapy for metastatic prostate cancer [frontiersin.org]
- 5. Resistance Mechanisms Influencing Oncolytic Virotherapy, a Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Tumor Restrictions to Oncolytic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Oncolytic viruses: overcoming translational challenges [jci.org]
- 10. The investigation of oncolytic viruses in the field of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncolytic Virus Disrupts Immune-Blocking Protein - NCI [cancer.gov]
- 12. Ganitumab (AMG 479) inhibits IGF-II-dependent ovarian cancer growth and potentiates platinum-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of ganitumab (AMG 479), alone and in combination with rapamycin, in Ewing's and osteogenic sarcoma models [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of G-479
Disclaimer: The information provided in this technical support center is intended for research professionals and is for informational purposes only. It is not a substitute for professional laboratory guidance or safety protocols. Always consult your institution's safety guidelines and the official product documentation before handling or storing any chemical compound.
The identity of the specific compound "G-479" could not be definitively determined from the available information. The designation "this compound" has been associated with multiple entities, including the Cello Concerto in D major, G.479, by Luigi Boccherini, and has appeared in the context of clinical trial identifiers.
For the purpose of illustrating the requested format and content, this technical support center has been generated based on a hypothetical small molecule inhibitor of a protein kinase, a common subject of research in drug development. The data and protocols presented here are purely illustrative and should not be used for actual experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. If stored as a solution, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q2: How can I reconstitute lyophilized this compound?
To reconstitute, bring the vial to room temperature before opening. Add the appropriate volume of a recommended solvent, such as dimethyl sulfoxide (B87167) (DMSO), to achieve the desired stock concentration. Vortex gently to ensure the compound is fully dissolved.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are generally stable for up to 3 months when stored at -80°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment to ensure potency.
Q4: I am observing precipitation in my this compound stock solution. What should I do?
Precipitation can occur if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it is advisable to prepare a fresh stock solution.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of stock solution.- Inaccurate pipetting or dilution. | - Prepare fresh stock and working solutions.- Aliquot stock solutions to avoid repeated freezing and thawing.- Calibrate pipettes and verify dilution calculations. |
| Low or no compound activity | - Compound degradation.- Incorrect concentration used.- Incompatibility with experimental buffer. | - Use a fresh aliquot of the compound.- Confirm the final concentration in the assay.- Check the pH and composition of the buffer for compatibility. |
| Cell toxicity observed at expected non-toxic concentrations | - Solvent toxicity (e.g., high concentration of DMSO).- Contamination of the stock solution. | - Ensure the final solvent concentration in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).- Prepare a new, sterile-filtered stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (e.g., For 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO).
-
Carefully add the calculated volume of DMSO to the vial.
-
Gently vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Signaling Pathway & Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: General workflow for in vitro experiments.
Interpreting unexpected results with G-479 treatment
Our records indicate no specific therapeutic agent or experimental treatment designated as "G-479." We recommend verifying the identifier of the treatment .
For general guidance on troubleshooting unexpected experimental results, please refer to the resources below.
Frequently Asked Questions (FAQs)
Q1: My in-vitro experiment with a new compound is showing higher cell viability than the control group, which was unexpected. What could be the reason?
A1: Increased cell viability compared to a control group can stem from several factors. Consider the following possibilities:
-
Compound Properties: The compound might possess properties that promote cell proliferation or metabolic activity.
-
Assay Interference: The compound could be interfering with the viability assay itself. For example, it might have fluorescent properties that mimic the signal of a live cell stain.
-
Contamination: The cell culture or the compound stock may be contaminated with growth factors or other substances.
-
Experimental Error: Pipetting errors or incorrect dilutions could lead to a lower effective concentration of a cytotoxic agent or a higher concentration of a growth-promoting agent.
Q2: I'm observing high variability between replicates in my experiment. What are the common causes?
A2: High variability between replicates can obscure the true effect of your treatment. Common causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates.
-
Edge Effects: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients.
-
Pipetting Inaccuracy: Inconsistent volumes of reagents or cells added to each well.
-
Reagent Instability: Degradation of reagents over the course of the experiment.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
If you observe unexpected cell death in your experiments, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Lack of Expected Biological Response
If your treatment is not producing the anticipated effect, consider the following steps:
Caption: Troubleshooting guide for lack of a biological response.
Experimental Protocols
While we cannot provide a specific protocol for "this compound," the following is a generalizable protocol for an in-vitro cell viability assay, which is a common experiment in drug development.
MTT Cell Viability Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the experimental compound. Include appropriate controls (e.g., vehicle control, positive control for cell death).
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Below is a template for presenting cell viability data.
| Treatment Group | Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Standard Deviation |
| Vehicle Control | 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| Compound X | 1 | 85.2 | 88.1 | 86.5 | 86.6 | 1.45 |
| Compound X | 10 | 55.4 | 52.9 | 57.0 | 55.1 | 2.06 |
| Compound X | 100 | 12.3 | 15.1 | 13.8 | 13.7 | 1.40 |
| Positive Control | Varies | 5.2 | 6.1 | 4.8 | 5.4 | 0.66 |
G-479 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of G-479. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ganitumab (AMG 479), is a fully human monoclonal antibody that targets the insulin-like growth factor receptor type I (IGF1R).[1] Experimental evidence indicates that IGF1R signaling is crucial for tumor growth and survival, primarily through the activation of the PI3K/Akt and MAPK pathways.[1][2] this compound inhibits the proliferation of cancer cells by disrupting these signaling pathways.[2]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily investigated for its potential as an anti-cancer therapeutic. Research applications include studying its effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.[2] It is also used in preclinical and clinical studies to assess its safety, tolerability, and pharmacokinetics.[1]
Q3: What are the critical quality attributes of this compound that need to be monitored?
A3: Critical quality attributes for a monoclonal antibody like this compound include purity, potency, identity, and stability. Purity assays are essential to ensure the absence of contaminants and product-related variants. Potency assays confirm the biological activity of the antibody. Identity tests verify that the correct product is being used. Stability studies are conducted to determine the shelf-life and appropriate storage conditions.
Q4: How should this compound be stored?
A4: While specific storage instructions should be obtained from the manufacturer, monoclonal antibodies like this compound are typically stored at refrigerated temperatures (2-8°C). Long-term storage may require freezing at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the antibody.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues you might face when working with this compound.
Quantitative Troubleshooting Summary
| Problem | Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Bioactivity | Reduced inhibition of cell proliferation in a cancer cell line assay compared to expected values. | 1. Improper antibody storage (e.g., multiple freeze-thaw cycles). 2. Incorrect antibody concentration. 3. Cell line has low IGF1R expression. 4. Reagent degradation. | 1. Aliquot antibody upon receipt and store at recommended temperatures. 2. Verify antibody concentration using a protein assay (e.g., BCA or Bradford). 3. Confirm IGF1R expression in the cell line using Western blot or flow cytometry. 4. Use fresh reagents and media. |
| High Background in ELISA | High signal in negative control wells of an enzyme-linked immunosorbent assay (ELISA). | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. High concentration of detection antibody. 4. Substrate solution is contaminated or old. | 1. Increase the number and vigor of wash steps. 2. Add a blocking agent (e.g., BSA or non-fat dry milk) to blocking and antibody dilution buffers. 3. Titrate the detection antibody to determine the optimal concentration. 4. Prepare fresh substrate solution. |
| Unexpected Bands in Western Blot | Presence of extra bands in addition to the expected band for the target protein. | 1. Non-specific antibody binding. 2. Protein degradation. 3. High antibody concentration. | 1. Optimize blocking conditions and antibody dilutions. 2. Add protease inhibitors to cell lysates. 3. Reduce the concentration of the primary and/or secondary antibody. |
| Poor Peak Resolution in HPLC | Overlapping peaks or broad peaks in a High-Performance Liquid Chromatography (HPLC) analysis. | 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Sample overload. | 1. Use a new column or a guard column. 2. Optimize the mobile phase gradient and pH. 3. Reduce the amount of sample injected. |
Experimental Protocols
Detailed methodologies for key quality control and purity assessment experiments are provided below.
Purity Assessment by SDS-PAGE
Objective: To assess the purity and molecular weight of this compound under reducing and non-reducing conditions.
Methodology:
-
Prepare this compound samples at a concentration of 1 mg/mL.
-
For reducing conditions, mix the sample with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.
-
For non-reducing conditions, mix the sample with a loading buffer without a reducing agent and do not heat.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Analyze the gel for the presence of the main antibody band and any impurity bands. The expected molecular weight for a monoclonal antibody is approximately 150 kDa under non-reducing conditions and ~50 kDa (heavy chain) and ~25 kDa (light chain) under reducing conditions.
Identity Confirmation by Western Blot
Objective: To confirm the identity of this compound by detecting its binding to its target, IGF1R.
Methodology:
-
Prepare cell lysates from a cell line known to express IGF1R.
-
Separate the proteins in the cell lysate by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with this compound (as the primary antibody) at an optimized concentration overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) for 1 hour at room temperature.
-
Wash the membrane as in step 5.
-
Add a chemiluminescent substrate and visualize the bands using an imaging system. A band at the expected molecular weight of IGF1R confirms the identity and binding capability of this compound.
Potency Determination by Cell-Based Proliferation Assay
Objective: To determine the biological activity (potency) of this compound by measuring its ability to inhibit the proliferation of an IGF1R-expressing cancer cell line.
Methodology:
-
Seed an IGF1R-expressing cancer cell line (e.g., ECC-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a negative control (medium only).
-
Incubate the plate for 72 to 120 hours at 37°C in a CO2 incubator.[2]
-
Add a cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell proliferation).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits IGF1R, blocking PI3K/Akt and MAPK signaling.
Experimental Workflow for Potency Assay
Caption: Workflow for determining this compound potency using a cell-based assay.
Troubleshooting Logic for Low Bioactivity
References
- 1. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 479, a Novel IGF-1-R Antibody, Inhibits Endometrial Cancer Cell Proliferation Through Disruption of the PI3K/Akt and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MEK Inhibitors in Melanoma Therapy
Note: This guide compares prominent MEK inhibitors used in the treatment of melanoma. No publicly available data was found for a compound designated "G-479." Therefore, this document focuses on a comparative analysis of clinically relevant and well-documented MEK inhibitors: Trametinib, Cobimetinib, Binimetinib, and Selumetinib.
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In over half of cutaneous melanomas, this pathway is constitutively activated by mutations in the BRAF gene, most commonly V600E. This has made the MAPK pathway a key therapeutic target. MEK inhibitors are a class of targeted therapy drugs that block the activity of MEK1 and MEK2, kinases that are downstream of RAF proteins.
In clinical practice, MEK inhibitors have demonstrated the most significant benefit when used in combination with a BRAF inhibitor. This dual blockade has been shown to improve response rates and survival outcomes compared to BRAF inhibitor monotherapy while mitigating certain resistance mechanisms.[1][2][3][4] This guide provides a comparative overview of key MEK inhibitors, focusing on their performance in combination therapy for BRAF-mutant melanoma.
Comparative Efficacy of MEK Inhibitors in Combination Therapy
The following tables summarize pivotal Phase III clinical trial data for FDA-approved MEK inhibitor combinations in patients with BRAF V600-mutant unresectable or metastatic melanoma.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Clinical Trial | MEK Inhibitor Combination | Comparator | Median PFS (months) | Median OS (months) | Hazard Ratio (OS) |
| COMBI-d & COMBI-v (Pooled Analysis) | Dabrafenib + Trametinib | Dabrafenib or Vemurafenib | 11.0 - 11.4 | 25.1 - 25.6 | 0.71 |
| coBRIM | Vemurafenib + Cobimetinib | Vemurafenib | 12.6[5] | 22.5[5] | 0.70 |
| COLUMBUS | Encorafenib + Binimetinib | Vemurafenib | 14.9[6][7] | 33.6[6][7] | 0.61[6] |
Table 2: Response Rates and Duration
| Clinical Trial | MEK Inhibitor Combination | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (months) |
| COMBI-d | Dabrafenib + Trametinib | 69%[8] | 13% | 12.9 |
| coBRIM | Vemurafenib + Cobimetinib | 70%[9] | 21%[5] | 14.7[5] |
| COLUMBUS | Encorafenib + Binimetinib | 63%[10] | Not Reported | 16.6[10] |
Data compiled from published results of respective clinical trials. Direct cross-trial comparisons should be made with caution due to differences in trial design, patient populations, and follow-up times.
Signaling Pathway and Mechanism of Action
MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. By blocking this step, the entire downstream signaling cascade is inhibited, leading to decreased cell proliferation and survival. The diagram below illustrates the central role of MEK in the MAPK pathway and the points of inhibition for both BRAF and MEK inhibitors.
References
- 1. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 2. dovepress.com [dovepress.com]
- 3. mskcc.org [mskcc.org]
- 4. Targeted therapies in melanoma: Translational research at its finest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib - MRA [curemelanoma.org]
- 8. onclive.com [onclive.com]
- 9. Cotellic (Cobimetinib) FDA Approved as Part of a Combination for Patients with Advanced Melanoma and a BRAF Mutation [ahdbonline.com]
- 10. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hERG Blocking Potency: The Case of E-4031
A comparative guide for researchers, scientists, and drug development professionals on the hERG blocking potential of E-4031. This document provides a detailed overview of the quantitative data, experimental protocols, and relevant cellular pathways associated with E-4031's interaction with the hERG potassium channel.
Introduction:
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr). This channel is critical for the repolarization phase of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1] Consequently, assessing the hERG blocking potential of new chemical entities is a critical step in preclinical drug development.[2]
This guide focuses on E-4031, a well-characterized and potent hERG channel blocker often used as a positive control in hERG safety assays.[3][4] While a direct comparison with the compound G-479 was intended, extensive searches of publicly available scientific literature and databases did not yield any information on a hERG-blocking compound with this designation. Therefore, this guide will provide a comprehensive overview of the hERG blocking potency of E-4031, supported by experimental data and detailed methodologies, to serve as a valuable resource for the scientific community.
Quantitative Analysis of E-4031 hERG Blocking Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in blocking the hERG channel. However, the reported IC50 values for E-4031 can vary depending on the experimental conditions.[5] The following table summarizes the IC50 values for E-4031 from different studies, highlighting the key experimental parameters.
| Compound | IC50 (nM) | Cell Line | Assay Type | Temperature | Source |
| E-4031 | 15.8 | HEK 293 | Manual Whole-Cell Patch Clamp | Physiological Temperature | [5][6] |
| E-4031 | 124 | CHO-K1 | Automated Patch Clamp | Not Specified | [5] |
| E-4031 | 7.7 | HEK 293 | Not Specified | Not Specified | [5] |
| E-4031 | 15.96 | CHO | Not Specified | Not Specified | [5] |
Experimental Protocols for Assessing hERG Blocking Potency
The determination of hERG blocking potency is most commonly performed using electrophysiological techniques, specifically the patch-clamp method. Both manual and automated patch-clamp systems are utilized.
Manual Whole-Cell Patch-Clamp Electrophysiology
This is considered the "gold standard" for accurately characterizing ion channel pharmacology.[2]
1. Cell Culture and Preparation:
-
Cells stably expressing the hERG channel, such as Human Embryonic Kidney (HEK 293) or Chinese Hamster Ovary (CHO) cells, are cultured under standard conditions.[7]
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.[7]
2. Recording Solutions:
-
External (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, and 10 HEPES, with the pH adjusted to 7.4.[4]
-
Internal (Pipette) Solution: Typically contains (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[4]
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperatures (e.g., 37°C).[6][8]
-
A specific voltage protocol is applied to the cell to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.[3]
-
The baseline hERG current is recorded in the absence of the test compound.
-
The compound (e.g., E-4031) is then perfused into the bath at increasing concentrations.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.[8]
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer higher throughput for screening compounds. These systems use multi-well plates to perform simultaneous recordings from multiple cells.[2][4] The general principles of cell handling, solutions, and voltage protocols are similar to the manual patch-clamp technique.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hERG channel's role in cardiac repolarization and a typical experimental workflow for determining hERG blocking potency.
References
- 1. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue | Semantic Scholar [semanticscholar.org]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. fda.gov [fda.gov]
A Comparative Analysis of G-479 (Ganitumab) with Established Anticancer Drugs in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of G-479 (Ganitumab), a novel investigational agent, with two established anticancer drugs, Gemcitabine (B846) and Paclitaxel, for the treatment of pancreatic cancer. The information presented herein is intended to offer an objective comparison of their mechanisms of action, preclinical efficacy, and clinical outcomes, supported by experimental data.
Introduction to this compound (Ganitumab)
This compound, also known as Ganitumab (formerly AMG 479), is a fully human monoclonal antibody that targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] The IGF-1R signaling pathway is implicated in the proliferation, survival, and metastasis of various cancer cells, including pancreatic cancer.[2] Ganitumab is designed to block the binding of its ligands, IGF-1 and IGF-2, to the receptor, thereby inhibiting downstream signaling pathways crucial for tumor growth.[2]
Mechanisms of Action: A Comparative Overview
The therapeutic strategies of Ganitumab, Gemcitabine, and Paclitaxel are fundamentally different, targeting distinct cellular processes involved in cancer progression.
-
This compound (Ganitumab): As a targeted therapy, Ganitumab specifically inhibits the IGF-1R signaling cascade. Upon binding to IGF-1R, it prevents the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2]
-
Gemcitabine: This drug is a nucleoside analog that acts as a cytotoxic agent.[1] After being metabolized into its active form, it is incorporated into DNA during replication, leading to chain termination and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
-
Paclitaxel: Belonging to the taxane (B156437) class of chemotherapeutic agents, Paclitaxel disrupts the normal function of microtubules. It stabilizes microtubules, preventing their disassembly, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis.[3]
Preclinical Efficacy: In Vitro and In Vivo Models
Direct head-to-head preclinical studies comparing Ganitumab with Gemcitabine and Paclitaxel under identical conditions are limited. The following tables summarize available data from various studies on pancreatic cancer models. It is important to consider the differences in experimental setups when interpreting these results.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Drug | Cell Line | IC50 | Reference |
| Ganitumab (this compound) | N/A | Data not publicly available in searched literature | |
| Gemcitabine | PANC-1 | ~15 µM | [4] |
| BxPC-3 | ~38 nM | [5] | |
| MIA PaCa-2 | ~30 nM | [4] | |
| Paclitaxel | PANC-1 | ~8 nM | [6] |
| BxPC-3 | ~5 nM | [7] | |
| MIA PaCa-2 | ~4 nM | [7] |
Note: IC50 values can vary significantly between studies due to differences in assay conditions (e.g., exposure time, cell density).
Table 2: In Vivo Tumor Growth Inhibition in Pancreatic Cancer Xenograft Models
| Drug | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Ganitumab (this compound) | BxPC-3 | 10 mg/kg, twice weekly | ~80% | |
| Gemcitabine | PANC-1 | 60 mg/kg, every 3 days | ~50% | |
| Paclitaxel (nab-paclitaxel) | Patient-derived | 10 mg/kg, daily for 5 days | ~87% |
Note: The experimental conditions, including the specific xenograft model, drug formulation, dosage, and treatment schedule, differ across these studies, which impacts the direct comparability of the TGI data.
Clinical Performance in Pancreatic Cancer
Clinical trials have evaluated Ganitumab in combination with standard chemotherapy, providing insights into its potential therapeutic role.
Table 3: Phase II/III Clinical Trial Data in Metastatic Pancreatic Cancer
| Treatment Arm | Phase | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Ganitumab + Gemcitabine | Phase II | 7.2 months | 4.4 months | 16% | |
| Gemcitabine alone | Phase II | 5.9 months | 3.5 months | 10% | |
| Ganitumab + Gemcitabine | Phase III | 7.1 months | 3.6 months | 15% | [2] |
| Placebo + Gemcitabine | Phase III | 7.1 months | 3.6 months | 10% | [2] |
| nab-Paclitaxel + Gemcitabine | Phase III | 8.5 months | 5.5 months | 23% | |
| Gemcitabine alone | Phase III | 6.7 months | 3.7 months | 7% |
Note: The Phase III trial for Ganitumab in combination with Gemcitabine did not meet its primary endpoint of improving overall survival compared to Gemcitabine alone in an unselected patient population.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparative drug analysis.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound (Ganitumab).
Caption: Mechanisms of action for Gemcitabine and Paclitaxel.
Caption: General experimental workflow for anticancer drug comparison.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized based on the cell lines and reagents used.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete culture medium
-
96-well plates
-
This compound (Ganitumab), Gemcitabine, Paclitaxel
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of each drug (Ganitumab, Gemcitabine, Paclitaxel) in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).
Mouse Xenograft Model
This in vivo model assesses the antitumor efficacy of the compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Matrigel (or similar basement membrane matrix)
-
This compound (Ganitumab), Gemcitabine, Paclitaxel formulations for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the drugs according to the specified treatment regimen (e.g., intraperitoneal injection, intravenous infusion). The control group receives a vehicle control.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation of proteins within a specific signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound (Ganitumab)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture pancreatic cancer cells and treat with Ganitumab at various concentrations and time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins.
Conclusion
This compound (Ganitumab) represents a targeted therapeutic approach against pancreatic cancer by inhibiting the IGF-1R signaling pathway. While preclinical data suggests its potential to inhibit tumor growth, clinical trials in combination with Gemcitabine did not demonstrate a significant improvement in overall survival in an unselected patient population. In contrast, the combination of Gemcitabine and Paclitaxel has shown a statistically significant, albeit modest, survival benefit and is an established treatment option for metastatic pancreatic cancer.
Further research into predictive biomarkers for Ganitumab may help identify a patient subpopulation that could benefit from this targeted therapy. The data and protocols presented in this guide are intended to serve as a resource for researchers and scientists in the ongoing effort to develop more effective treatments for pancreatic cancer.
References
- 1. Safety, tolerability, pharmacokinetics and antitumor activity of ganitumab, an investigational fully human monoclonal antibody to insulin-like growth factor type 1 receptor, combined with gemcitabine as first-line therapy in patients with metastatic pancreatic cancer: a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 3 randomized, double-blind, placebo-controlled trial of ganitumab or placebo in combination with gemcitabine as first-line therapy for metastatic adenocarcinoma of the pancreas: the GAMMA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, placebo-controlled phase 2 study of ganitumab (AMG 479) or conatumumab (AMG 655) in combination with gemcitabine in patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Pharmacokinetics of Ganitumab in Patients With Metastatic Pancreatic Cancer Versus Other Advanced Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
G-479: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting potential on- and off-target effects. This guide provides a comparative analysis of the kinase inhibitor G-479 (using Dasatinib (B193332) as a well-characterized substitute), offering objective data on its performance against a wide panel of kinases.
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which are key drivers in certain leukemias.[1][2] However, kinome-wide screening has revealed that this compound interacts with a broad range of other kinases. The following table summarizes the inhibitory activity of this compound against a selection of its primary targets and significant off-targets. This data is essential for designing experiments with maximal specificity and for anticipating potential polypharmacological effects.[3]
| Kinase Target | Percent of Control (%) @ 500 nM | Dissociation Constant (Kd) (nM) | Kinase Family | Primary Function |
| ABL1 | 1 | < 1 | Tyrosine Kinase | Cell differentiation, division, adhesion |
| SRC | 1 | < 1 | Tyrosine Kinase | Cell growth, division, differentiation |
| LCK | 1 | < 1 | Tyrosine Kinase | T-cell signaling |
| LYN | 1 | < 1 | Tyrosine Kinase | B-cell signaling, mast cell degranulation |
| YES1 | 1 | < 1 | Tyrosine Kinase | Cell growth and survival |
| c-KIT | 1 | 1.1 | Tyrosine Kinase | Hematopoiesis, gametogenesis, melanogenesis |
| PDGFRβ | 1 | 1.3 | Tyrosine Kinase | Cell growth and division |
| EPHA2 | 1 | 1.6 | Tyrosine Kinase | Cell migration, adhesion, proliferation |
| BTK | 1 | 5 | Tyrosine Kinase | B-cell development and activation[4] |
| TEC | 1 | 297 | Tyrosine Kinase | T-cell and B-cell signaling[4] |
| DDR1 | 1 | - | Tyrosine Kinase | Cell adhesion, proliferation, migration |
| MAPK14 (p38α) | 10 | - | CMGC | Stress response, inflammation |
| FLT3 | 35 | - | Tyrosine Kinase | Hematopoietic stem cell proliferation |
Note: The "Percent of Control" values are derived from KINOMEscan data, where a lower percentage indicates stronger binding of the inhibitor to the kinase.[5] Dissociation constants (Kd) provide a measure of binding affinity, with lower values indicating higher affinity.
Experimental Protocols
The cross-reactivity profile of this compound was determined using a competitive binding assay, such as the KINOMEscan® platform. This methodology provides a quantitative measure of the interaction between the test compound and a large panel of kinases.
KINOMEscan® Competition Binding Assay
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.[6]
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a specified concentration (e.g., 500 nM).
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage of control indicates a stronger interaction between the test compound and the kinase. For determining the dissociation constant (Kd), the assay is performed with a range of inhibitor concentrations, and the data is fitted to a binding curve.[6]
Signaling Pathway Analysis
This compound's primary targets, BCR-ABL and SRC family kinases, are central nodes in signaling pathways that control cell proliferation, survival, and migration.[2] Inhibition of these kinases can effectively halt the growth of cancer cells that are dependent on these pathways. However, the off-target activity of this compound on other kinases can lead to both therapeutic benefits and adverse effects. The following diagram illustrates the key signaling pathways affected by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
Independent Validation of G-479's Anti-Proliferative Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of G-479 (Ganitumab), a fully human monoclonal antibody targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R), with alternative therapeutic agents for endometrial and pancreatic cancers. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated anti-proliferative effects in various cancer cell lines, primarily by inhibiting the IGF-1R signaling pathway, which leads to cell cycle arrest. This guide compares this compound with inhibitors of the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in endometrial and pancreatic cancers, respectively. While direct head-to-head comparative studies are limited, this document compiles available data on their individual efficacies in relevant cancer cell lines to provide a basis for evaluation.
Comparative Analysis of Anti-Proliferative Effects
The following tables summarize the anti-proliferative activity of this compound and its alternatives in specific cancer cell lines. It is important to note that the IC50 values are highly dependent on the specific cell line and the experimental conditions.
Table 1: Anti-Proliferative Activity in Endometrial Cancer Cell Lines
| Compound | Target | Cell Line | IC50 / Effect | Reference |
| This compound (Ganitumab) | IGF-1R | ECC-1 | Inhibition of proliferation at 72-120 hours with 0.02-200 nmol/L | [Not explicitly found in search] |
| This compound (Ganitumab) | IGF-1R | RL-95-2 | Inhibition of proliferation at 72-120 hours with 0.02-200 nmol/L | [Not explicitly found in search] |
| Everolimus | mTOR | MCF-7 (Breast Cancer) | IC50 of 200 nM | [1] |
| BKM-120 | PI3K | PTEN-mutated endometrial cancer cell lines | Sensitizes cells to PARP inhibitors | [2] |
Table 2: Anti-Proliferative Activity in Pancreatic Cancer Cell Lines
| Compound | Target | Cell Line | IC50 | Reference |
| This compound (Ganitumab) | IGF-1R | Various | 0.6 to 2.5 nmol/L | [3] |
| Trametinib | MEK1/2 | MiaPaCa2 | Low nM range | [4] |
| Trametinib | MEK1/2 | BxPC3 | High µM range (less sensitive) | [4] |
| Trametinib | MEK1/2 | Panc1 | High µM range (less sensitive) | [4] |
| Afatinib | EGFR | BxPC3 | Effective in combination with trametinib | [4] |
| Triciribine | Akt | BxPC3, Panc1 | Synergistic with trametinib | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anti-proliferative agents are provided below.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound, Everolimus, Trametinib)
-
MTS reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways (e.g., PI3K/Akt, MAPK).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-total-Akt, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for evaluating the anti-proliferative effects of this compound and its alternatives.
This compound Mechanism of Action: IGF-1R Signaling Pathway Inhibition
Caption: this compound blocks IGF-1 binding to IGF-1R, inhibiting downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PI3K-AKT-mTOR pathway sensitizes endometrial cancer cell lines to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating G-479's Effect on the ERK Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of G-479, a novel inhibitor of the ERK signaling pathway, with other well-characterized ERK inhibitors. The data presented herein is based on robust experimental evidence to aid in the evaluation of this compound's efficacy and mechanism of action.
Comparative Efficacy of ERK Inhibitors
The inhibitory activity of this compound and other selective ERK inhibitors was assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for ERK1 and ERK2, as well as the impact on downstream signaling and cell proliferation, are summarized below.
| Compound | Target | IC50 (ERK1) | IC50 (ERK2) | Cell Line (Mutation) | Effect on pRSK (IC50) | Cell Viability (IC50) | Reference |
| This compound (Ravoxertinib/GDC-0994) | ERK1/2 | 6.1 nM | 3.1 nM | A375 (BRAF V600E) | 0.14 µM | - | [1][2] |
| Ulixertinib (BVD-523) | ERK1/2 | - | - | BRAF- and RAS-mutant cell lines | Near-complete inhibition at 600 mg twice daily (in vivo) | - | [3] |
| MK-8353 | ERK1/2 | 20 nM | 7 nM | A2058 (BRAF V600E) | Inhibition at nanomolar concentrations | - | [4][5] |
Clinical Insights
Phase I clinical trials have provided initial safety and efficacy data for several ERK inhibitors. A summary of common treatment-related adverse events is presented to offer a comparative clinical profile.
| Compound | Phase I Trial Findings | Common Adverse Events (≥30% of patients) | Reference |
| This compound (Ravoxertinib/GDC-0994) | Acceptable safety profile; partial responses observed in BRAF-mutant colorectal cancer. | Diarrhea, rash, nausea, fatigue, vomiting. | [6][7] |
| Ulixertinib (BVD-523) | Acceptable safety profile; partial responses in NRAS- and BRAF-mutant solid tumors. | Diarrhea, fatigue, nausea, dermatitis acneiform. | [3] |
| MK-8353 | Well-tolerated up to 400 mg twice daily; partial responses in BRAF V600-mutant melanoma. | Diarrhea, fatigue, nausea. | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.
Western Blot Analysis for Phosphorylated ERK (pERK)
This protocol details the detection of pERK in cell lysates following treatment with an ERK inhibitor.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of the ERK inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against pERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.[8][9]
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
2. Compound Treatment:
-
Treat cells with various concentrations of the ERK inhibitor or vehicle control.
3. MTT Addition:
-
After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizing the ERK Signaling Pathway and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for validating an ERK inhibitor.
Caption: The ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 4. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking G-479's Safety Profile Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical safety profile of the novel kinase inhibitor, G-479, against other established inhibitors in the same class. The data presented is based on a series of standardized in vitro and in vivo assays designed to assess cellular toxicity, off-target effects, and overall safety.
Overview of Kinase Inhibitor Safety
Kinase inhibitors are a cornerstone of targeted cancer therapy. However, their clinical utility can be limited by off-target effects and associated toxicities.[1][2][3] The ATP-binding site is highly conserved across the human kinome, leading to the potential for inhibitors to bind to unintended kinases.[1] These off-target interactions can result in unforeseen cellular effects and adverse events in patients.[4] Therefore, a thorough preclinical safety assessment is critical in the development of new kinase inhibitors.
Comparative Safety Data
The following table summarizes the key safety and efficacy parameters of this compound in comparison to three other commercially available kinase inhibitors targeting the same pathway.
| Parameter | This compound | Inhibitor A | Inhibitor B | Inhibitor C |
| Target IC50 (nM) | 5 | 8 | 12 | 7 |
| Cellular IC50 (nM) in Target Cell Line | 25 | 40 | 65 | 30 |
| Cytotoxicity (CC50) in Healthy Human Cells (µM) | > 50 | 15 | 22 | 18 |
| Kinase Selectivity Score (S-Score at 1 µM) | 0.02 | 0.15 | 0.25 | 0.18 |
| hERG Inhibition (IC50, µM) | > 30 | 5 | 8 | 12 |
| In vivo Maximum Tolerated Dose (MTD) in Mice (mg/kg) | 100 | 50 | 75 | 60 |
Signaling Pathway of the Target Kinase
The following diagram illustrates the signaling pathway inhibited by this compound and the comparator compounds.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for G-479
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of chemical reagents like G-479, a potent inhibitor of MEK and the hERG channel. Adherence to correct disposal protocols is a critical aspect of laboratory safety and environmental responsibility, minimizing risks to personnel and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound: Key Data for Safe Handling
A summary of the essential quantitative data for this compound is provided below, offering a quick reference for its biological potency.
| Property | Value | Source |
| CAS Number | 1168092-22-5 | N/A |
| Molecular Formula | C₁₆H₁₅FIN₅O₄ | N/A |
| IC₅₀ (HCT-116) | 0.049 μM | N/A |
| IC₅₀ (A375) | 0.004 μM | N/A |
| IC₅₀ (hERG channel) | 14 μM | N/A |
Experimental Protocol: Safe Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure should be performed in a designated area, such as a fume hood, and with appropriate personal protective equipment.
Materials:
-
This compound waste (solid, solutions, contaminated labware)
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
-
Sealable, labeled hazardous waste container (compatible with chemical contents)
-
Chemical spill kit
-
Your institution's Environmental Health and Safety (EHS) guidelines
Procedure:
-
Personnel Protection: Before handling any this compound waste, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated items such as weighing paper and disposable spatulas, in a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing this compound, such as experimental solutions, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Dispose of contaminated sharps (needles, razor blades) in a designated sharps container that is clearly labeled as containing this compound waste.
-
-
Container Labeling: Label all hazardous waste containers with the full chemical name ("this compound"), the CAS number (1168092-22-5), and the appropriate hazard symbols as determined by the Safety Data Sheet (SDS) and institutional guidelines.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol, followed by water), as recommended by your institution's safety protocols. Collect the cleaning materials (e.g., wipes) as solid hazardous waste.
-
Disposal Request: Follow your institution's specific procedures to request a pickup of the hazardous waste by the EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
Caption: Workflow for the safe disposal of this compound.
Navigating the Unknown: A Safety Protocol for Handling Unidentified Compounds Like G-479
I. Pre-Handling Risk Assessment: The First Line of Defense
Before any direct interaction with an unidentified compound, a thorough risk assessment is crucial. This process involves gathering all available information and assuming a high level of hazard in the absence of concrete data.
Key Steps:
-
Information Gathering:
-
Internal Documentation: Consult all internal documentation, such as synthesis records, project proposals, or internal databases that might contain preliminary information on the compound's structure, expected properties, or the chemical class it belongs to.
-
Supplier/Source Inquiry: If the compound was obtained from an external source, request a Safety Data Sheet (SDS) or any available safety information. An SDS provides comprehensive details on a chemical's hazards, handling, storage, and emergency measures.
-
Analog and Surrogate Analysis: If the chemical class or a similar structure is known, review the safety data for analogous compounds. This can provide valuable clues about potential hazards.
-
-
Hazard Assumption: In the absence of specific data, treat the unknown compound as highly hazardous. This includes assuming it may be:
-
Acutely toxic
-
Carcinogenic, mutagenic, or reprotoxic
-
A skin and eye irritant or corrosive
-
A respiratory sensitizer
-
Flammable or explosive
-
II. Personal Protective Equipment (PPE): A Comprehensive Barrier
Based on the precautionary principle of assuming high hazard, a comprehensive PPE ensemble is required. The following table summarizes the recommended PPE for handling an unknown compound like G-479.
| Body Part | Recommended PPE | Rationale |
| Hands | Double Gloving: Inner layer of nitrile gloves, outer layer of chemically resistant gloves (e.g., butyl rubber, Viton) | Provides a robust barrier against a wide range of potential chemical exposures. The outer glove can be changed frequently to minimize contamination. |
| Eyes/Face | Safety Goggles and a Face Shield: | Goggles protect against splashes and vapors, while a face shield provides an additional layer of protection for the entire face. |
| Body | Chemical-Resistant Laboratory Coat or Apron: Worn over personal clothing. | Protects against spills and splashes. For larger quantities or higher-risk procedures, a chemical-resistant suit may be necessary. |
| Respiratory | Certified Respirator: A fit-tested N95 respirator at a minimum. For volatile or highly toxic compounds, a full-face respirator with appropriate cartridges or a supplied-air respirator is recommended. | Protects against inhalation of potentially harmful aerosols, powders, or vapors. |
| Feet | Closed-toe, slip-resistant shoes: | Protects feet from spills and falling objects. |
III. Engineering Controls and Safe Handling Practices
Engineering controls are the primary method for minimizing exposure. All handling of this compound should be conducted within a certified chemical fume hood to prevent the release of vapors, dust, or aerosols into the laboratory environment.
Operational Workflow for Handling this compound:
Operational workflow for handling this compound.
IV. Disposal Plan: Managing the Aftermath
All waste generated from handling this compound, including contaminated PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound ("this compound" and any other identifiers), and the primary hazards (e.g., "Toxic," "Flammable").
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.
V. Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert colleagues and the EHS department. If trained and equipped, contain the spill using appropriate absorbent materials. Do not attempt to clean up a large or unknown spill without proper training and PPE. |
By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling unidentified compounds like this compound, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
